Alpha-inosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
38183-47-0 |
|---|---|
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10+/m1/s1 |
Clé InChI |
UGQMRVRMYYASKQ-CRKDRTNXSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Anomeric Configuration of Alpha-Inosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the anomeric configuration of alpha-inosine (α-inosine). It defines the stereochemical properties, outlines the definitive experimental protocols for its determination, presents comparative analytical data, and illustrates the core concepts through structured diagrams.
Introduction to Anomeric Configuration in Nucleosides
In nucleoside chemistry, the term "anomer" refers to diastereomers that differ in configuration specifically at the hemiacetal or hemiketal carbon. In purine and pyrimidine nucleosides, this stereocenter is the C1' carbon of the ribose or deoxyribose sugar moiety. The configuration at this anomeric carbon is designated as either alpha (α) or beta (β).
-
Beta (β) Configuration: The nucleobase is positioned on the same side (cis) of the sugar ring as the exocyclic C5' hydroxymethyl group. The vast majority of naturally occurring nucleosides, including standard inosine found in tRNA, exist in the β-configuration.[1][2][3][4]
-
Alpha (α) Configuration: The nucleobase is positioned on the opposite side (trans) of the sugar ring relative to the C5' hydroxymethyl group.[5] Alpha-nucleosides are rare in nature but are of significant interest in medicinal chemistry and drug development due to their unique structural properties and potential biological activities.[1][2][6]
Therefore, by definition, This compound is the diastereomer of inosine in which the hypoxanthine base is attached to the C1' carbon of the ribose ring in the α-configuration.
Figure 1: Comparison of α-Inosine and β-Inosine anomeric configurations.
Experimental Determination of Anomeric Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the anomeric configuration of nucleosides.[7][8][9] Key experiments include one-dimensional ¹H NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY).
Objective: To unambiguously assign the anomeric configuration of a synthesized inosine analogue.
A. Sample Preparation:
-
Dissolve 5-10 mg of the nucleoside sample in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of an internal standard for chemical shift referencing, such as DSS or TMS, if required.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
B. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Parameters: Acquire data at a constant temperature (e.g., 298 K). Use a sufficient number of scans to achieve a high signal-to-noise ratio. A repetition delay of at least 5 times the longest T₁ relaxation time is recommended for accurate integration.
-
-
2D NOESY Spectroscopy:
-
Pulse Program: Standard noesygpph or similar phase-sensitive NOESY sequence.
-
Mixing Time (τₘ): This is a critical parameter. For small molecules like nucleosides, mixing times typically range from 300 ms to 800 ms. An array of mixing times may be tested to optimize the NOE signal.[10]
-
Acquisition Parameters: Collect a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution. The number of scans per increment should be optimized for sensitivity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inosine | SGD [yeastgenome.org]
- 4. Inosine - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 1H NMR conformational study of a variety of alpha-anomers of C5-substituted 2'-deoxyuridines: comparison to their antiherpetic beta counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
The Alpha Anomer: A Comprehensive Technical Guide to the Discovery and Synthesis of α-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleosides, the fundamental building blocks of nucleic acids, predominantly exist in nature as β-anomers. However, their stereoisomers, the α-anomers, have garnered significant attention due to their unique biochemical properties and therapeutic potential. Possessing enhanced stability against enzymatic degradation compared to their β-counterparts, α-nucleosides and their derivatives have emerged as promising candidates in the development of novel antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of α-nucleosides, tailored for researchers, scientists, and professionals in the field of drug development. We present a detailed overview of key synthetic methodologies, supported by quantitative data, experimental protocols, and visual diagrams of reaction workflows and signaling pathways to facilitate a comprehensive understanding of this important class of molecules.
Introduction: The Discovery of a Rare Anomer
While β-nucleosides form the canonical backbone of DNA and RNA, the existence of their α-anomeric counterparts was first recognized as a rare natural occurrence. The initial discoveries of α-nucleoside derivatives were often as byproducts in reactions aimed at synthesizing β-nucleosides. These unique molecules are characterized by the nucleobase being positioned on the same side of the sugar ring as the C1'-H, in contrast to the trans configuration of β-nucleosides. This seemingly subtle stereochemical difference imparts significant changes in their three-dimensional structure and, consequently, their biological activity and metabolic stability. The intrinsic resistance of the α-glycosidic bond to enzymatic cleavage by nucleoside phosphorylases and hydrolases has been a primary driver for their exploration as therapeutic agents.
Synthetic Strategies for α-Nucleosides
The stereoselective synthesis of α-nucleosides presents a significant challenge in carbohydrate chemistry. The inherent thermodynamic preference for the β-anomer often necessitates carefully designed synthetic routes and reaction conditions to favor the formation of the α-isomer. Several key methodologies have been developed and refined over the years, each with its own advantages and limitations.
The Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)
The Vorbrüggen glycosylation is a cornerstone of modern nucleoside synthesis, widely employed for its mild reaction conditions and broad applicability.[1] The reaction typically involves the coupling of a silylated nucleobase with a protected sugar, activated by a Lewis acid catalyst.[2] While this method often favors the formation of the thermodynamically more stable β-anomer due to neighboring group participation from the C2'-acyl protecting group, manipulation of reaction parameters can steer the stereoselectivity towards the α-anomer.
Key factors influencing the α/β ratio in Vorbrüggen glycosylation include the choice of solvent, Lewis acid, and the protecting groups on the sugar moiety. Non-participating protecting groups at the C2' position of the sugar can diminish the preference for the β-anomer.
The Mercuri Procedure
One of the earliest methods for nucleoside synthesis, the mercuri procedure, involves the reaction of a mercury salt of a nucleobase with a protected glycosyl halide.[1] This method has been successfully applied to the synthesis of various α-nucleosides. The stereochemical outcome of the mercuri process can be influenced by the nature of the reactants and the reaction conditions.
The Fusion Method
The fusion method is a straightforward approach that involves the direct reaction of a peracylated sugar with a nucleobase at high temperatures, often in the presence of an acid catalyst.[2] While simple in execution, this method can lead to a mixture of anomers and other side products, necessitating careful purification.[2] The anomeric ratio is sensitive to the reaction temperature and the specific reactants used.
Anomerization of β-Nucleosides
An alternative strategy to obtain α-nucleosides is through the anomerization of the more readily accessible β-isomers. This can be achieved under various conditions, including treatment with Lewis acids or other reagents that can facilitate the cleavage and reformation of the glycosidic bond.
Quantitative Data on α-Nucleoside Synthesis
The efficiency and stereoselectivity of α-nucleoside synthesis are critical parameters for their practical application in drug discovery and development. The following tables summarize quantitative data from various synthetic approaches, providing a comparative overview of yields and anomeric ratios.
| Nucleobase | Sugar Derivative | Method | Catalyst/Conditions | α:β Ratio | Total Yield (%) | Reference |
| Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Anomerization | Acetic anhydride/Sulphuric acid | 3:1 | ~70 (of α-anomer after separation) | [3] |
| 6-Chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Vorbrüggen | TMSOTf, MeCN | - | 45 (tubercidin after further steps) | [4] |
| 2-Amino-6-chloropurine (pivaloylated) | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Vorbrüggen | TMSOTf, MeCN | - | 18 (7-deazaguanosine after further steps) | [4] |
| Uracil Derivatives | 2'-deoxy-2'-fluoro-1-bromo-arabinofuranose | Glycosylation | MeCN or CH2Cl-CH2Cl | Favorable β/α | High | [5] |
Table 1: Synthesis of α-Ribonucleosides and Deoxyribonucleosides.
| Starting Material | Reagents | Conditions | α:β Ratio | Yield (%) | Reference |
| β-Thymidine derivative | TMS-triflate | Acetonitrile | - | 50 (of α-thymidine) | [1] |
| β-2-deoxy-2-methoxy tubercidin | 1 M aqueous hydrochloric acid | - | - | 13 (of α-anomer) | [1] |
Table 2: Anomerization of β-Nucleosides to α-Nucleosides.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of α-nucleosides.
General Protocol for Vorbrüggen Glycosylation of Silylated Pyrimidines
Materials:
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Silylated pyrimidine base
-
Anhydrous solvent (e.g., acetonitrile, dichloroethane)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a solution of the silylated pyrimidine base in the anhydrous solvent under an inert atmosphere, add the protected sugar derivative.
-
Cool the reaction mixture to the desired temperature (often 0 °C or room temperature).
-
Slowly add the Lewis acid catalyst to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the α and β anomers.
Synthesis of 2-Amino-6-chloro-9-(α-D-ribofuranosyl)purine
Materials:
-
2-Amino-6-chloropurine
-
Protected D-ribofuranose derivative
-
Coupling reagents (e.g., cesium carbonate)
-
Anhydrous solvent (e.g., N-methylpyrrolidinone)
Procedure:
-
Suspend 2-amino-6-chloropurine and a protected β-chlororibose derivative in anhydrous N-methylpyrrolidinone.
-
Add cesium carbonate to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, dilute the mixture with an appropriate solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the protected α-nucleoside.
-
Deprotect the nucleoside using standard procedures (e.g., treatment with methanolic ammonia) to obtain the final product.
Biological Significance and Mechanisms of Action
The unique structural features of α-nucleosides have led to their investigation as potent therapeutic agents, particularly in the fields of virology and oncology.
Antiviral Activity
Many α-nucleoside analogs exhibit significant antiviral activity by targeting viral polymerases. Once inside a cell, these nucleoside analogs are phosphorylated to their active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thereby halting viral replication.
Caption: General mechanism of antiviral α-nucleosides.
Anticancer Activity: The Case of TAS-106
TAS-106 (3'-C-ethynylcytidine) is an α-nucleoside analog that has demonstrated potent antitumor activity.[6][7][8] Its mechanism of action is multifaceted, primarily involving the inhibition of RNA synthesis and interference with DNA repair pathways.
Once inside the cell, TAS-106 is phosphorylated to its active triphosphate form, ECTP.[7] ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to a global shutdown of RNA synthesis.[3][8] This inhibition of transcription is a key contributor to its cytotoxic effects.
Furthermore, TAS-106 has been shown to downregulate the expression of key proteins involved in homologous recombination-mediated DNA repair, such as BRCA2 and Rad51.[2] This suppression of DNA repair sensitizes cancer cells to DNA-damaging agents and radiation therapy.
Caption: Mechanism of action of the α-nucleoside analog TAS-106.
Conclusion and Future Perspectives
α-Nucleosides represent a fascinating and therapeutically promising class of compounds that deviate from the canonical β-anomeric structure of natural nucleosides. Their enhanced enzymatic stability makes them attractive scaffolds for the design of novel drugs. While significant progress has been made in the stereoselective synthesis of α-nucleosides, challenges remain in achieving high yields and stereoselectivity for a broad range of nucleobases. Future research will likely focus on the development of more efficient and scalable synthetic methodologies, as well as the exploration of new biological targets for α-nucleoside analogs. The continued investigation of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics for a variety of diseases.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of α-nucleosides.
Caption: General workflow for Vorbrüggen glycosylation.
Caption: General workflow for anomerization of β-nucleosides.
References
- 1. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nucleoside anticancer drug, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (TAS106), sensitizes cells to radiation by suppressing BRCA2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), differs from that of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAS-106: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of α-Anomeric Nucleosides: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
Nucleosides, the fundamental building blocks of nucleic acids, predominantly exist in nature in the β-anomeric configuration. Their counterparts, α-anomeric nucleosides, where the nucleobase is in a trans relationship to the hydroxymethyl group of the sugar moiety, are exceptionally rare in biological systems.[1][2][3] Despite their scarcity, these molecules exhibit unique stereochemical properties, including remarkable stability against enzymatic degradation, which has garnered significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the natural occurrence of α-anomeric nucleosides, detailing their discovery, biological sources, and the experimental methodologies used for their isolation and characterization.
Introduction: The Anomeric Distinction
In standard nucleosides (β-anomers), the glycosidic bond connecting the nucleobase to the C1' carbon of the ribose or deoxyribose sugar is in a cis orientation relative to the C4'-hydroxymethyl group. In contrast, α-anomers feature a trans orientation at this anomeric center. This seemingly subtle stereochemical inversion has profound consequences for the molecule's three-dimensional structure and its interaction with biological macromolecules. While β-nucleosides form the backbone of DNA and RNA, α-nucleosides are not incorporated into naturally occurring nucleic acids.[4] Their resistance to cleavage by many standard nucleases and phosphorylases makes them intriguing candidates for therapeutic applications.[2][5]
Discovery and Natural Sources of α-Anomeric Nucleosides
The discovery of α-nucleosides in nature was not a direct observation of free molecules but rather the identification of α-glycosidic linkages within larger, essential cofactors. The first such discovery was in 1955 within a derivative of diphosphopyridine nucleotide (DPN), now known as nicotinamide adenine dinucleotide (NAD).[6] Since then, a small but significant number of α-nucleosides and their derivatives have been isolated from various biological sources, primarily microorganisms.
Data Presentation
The following table summarizes the key discoveries of naturally occurring α-anomeric nucleosides and their derivatives.
| Year of Discovery | α-Nucleoside / Derivative | Natural Source | Key Researchers |
| 1955 | α-DPN (α-NAD) | Diphosphopyridine nucleotide (DPN) preparations | Kaplan et al. |
| 1963 | 5,6-Dimethyl-1-α-D-ribofuranosyl benzimidazole-3′-phosphate | Vitamin B12 | Bonnett et al. |
| 1965 | α-NAD, α-NADP, α-Nicotinic acid mononucleotide, α-Nicotinic acid adenine dinucleotide | Azotobacter vinelandii | Suzuki et al. |
| 1965 | α-Cytidine | Hydrolysate of yeast RNA | Gassen et al. |
| 1971 | α-Adenosine | Corrinoid factor Cx from Propionibacterium shermanii | Dinglinger et al. |
Table 1: Chronological summary of the discovery of α-anomeric nucleosides in natural sources.
Quantitative Data
Quantitative analysis of α-anomeric nucleosides in their native biological contexts is exceedingly challenging due to their extremely low abundance. Published literature emphasizes their rarity, and standardized concentrations in specific tissues or organisms are not well-established. The molecules are often present in trace amounts, making their quantification a complex analytical task requiring highly sensitive methods.
| α-Nucleoside / Derivative | Natural Source | Reported Concentration |
| α-NAD | Azotobacter vinelandii | Data not available |
| α-Adenosine | Propionibacterium shermanii | Data not available |
| α-Cytidine | Yeast RNA Hydrolysate | Data not available |
Table 2: Status of quantitative data on the natural abundance of α-anomeric nucleosides. Note the general lack of specific concentration data in the literature.
Biological Significance and Metabolic Context
α-Anomeric nucleosides are not known to participate as primary messengers or intermediates in mainstream metabolic pathways such as glycolysis or the citric acid cycle.[7][8] Their biological significance stems from their incorporation into essential, evolutionarily ancient molecules and their unique chemical properties.
-
Cofactor Integration: The most prominent roles for α-nucleosides are as structural components of vital coenzymes. The α-ribosyl linkage in Vitamin B12 and the presence of α-NAD in bacteria like Azotobacter vinelandii demonstrate that this anomeric form, while rare, is utilized for specific biochemical functions.[9]
-
Enzymatic Stability: α-Nucleosides and oligonucleotides constructed from them show high resistance to degradation by various nucleases, which readily cleave their β-counterparts.[5] This stability is a key property explored in the development of antisense therapies and antiviral drugs, as it can prolong the half-life of a potential therapeutic agent.
Experimental Protocols
Isolation and Characterization from Natural Sources
The isolation of α-nucleosides from biological matrices is a multi-step process that relies on the subtle physicochemical differences between anomers. The general workflow involves extraction, separation, and structural elucidation.
Methodology:
-
Sample Preparation & Extraction: The source material (e.g., bacterial cell paste, yeast) is homogenized. If the target α-nucleoside is part of a larger molecule (e.g., Vitamin B12), specific hydrolysis (acidic, basic, or enzymatic) is required to cleave the glycosidic bond and release the nucleoside.[10]
-
Initial Separation (Column Chromatography): The crude hydrolysate or extract is subjected to column chromatography. Ion-exchange resins, such as Dowex, are frequently used. For instance, Gassen et al. (1965) used a Dowex-1 column with a formic acid gradient to separate α-cytidine from a yeast RNA hydrolysate.
-
High-Resolution Separation (HPLC): Fractions from the initial separation are further purified using High-Performance Liquid Chromatography (HPLC). Reversed-phase (e.g., C18) columns with carefully optimized aqueous/organic mobile phases are typically required to resolve the α- and β-anomers, which often have very similar retention times.[11][12]
-
Structural Elucidation:
-
NMR Spectroscopy: 1H and 13C NMR are definitive methods for distinguishing anomers. The coupling constant between H-1' and H-2' protons (J_H1'-H2') and the chemical shifts of the anomeric proton and carbon are characteristic for each configuration.[13]
-
Mass Spectrometry (MS): High-resolution MS is used to confirm the elemental composition.
-
X-Ray Crystallography: When single crystals can be obtained, X-ray diffraction provides unambiguous proof of the α-anomeric stereochemistry by mapping the precise three-dimensional arrangement of atoms.[14]
-
Chemical Synthesis: The Vorbrüggen Glycosylation
Due to their scarcity in nature, chemical synthesis is the primary route for obtaining α-nucleosides for research and drug development. The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is a versatile and widely used method.[3][15]
Methodology:
-
Base Silylation: The heterocyclic nucleobase (e.g., adenine, cytosine) is silylated, typically using hexamethyldisilazane (HMDS) and a catalyst like ammonium sulfate. This step increases the nucleophilicity and solubility of the base in organic solvents.
-
Sugar Preparation: A suitably protected ribose or deoxyribose derivative is used. A common choice is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The protecting groups (e.g., benzoyl) are crucial for directing the reaction.
-
Coupling Reaction: The silylated base and the protected sugar are dissolved in an aprotic solvent (e.g., acetonitrile). A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added to activate the sugar at the anomeric center. The reaction typically produces a mixture of α- and β-anomers. The ratio of anomers can be influenced by the solvent, temperature, and the nature of the protecting groups on the sugar.[16]
-
Separation: The resulting anomeric mixture is separated by column chromatography or HPLC.
-
Deprotection: The protecting groups on the sugar and base are removed (e.g., using methanolic ammonia) to yield the final α-nucleoside.
Conclusion and Future Outlook
The natural occurrence of α-anomeric nucleosides is a fascinating exception to the overwhelming prevalence of the β-configuration in nucleic acid biochemistry. While extremely rare, their discovery in fundamental molecules like Vitamin B12 and NAD highlights their specialized roles in biology. The primary challenge remains their detection and quantification in natural systems. For researchers in drug development, the inherent enzymatic stability of the α-anomeric linkage continues to make these compounds attractive scaffolds for designing novel therapeutics. Advances in synthetic chemistry and high-sensitivity analytical techniques will be crucial for further exploring the biological roles and therapeutic potential of this unique class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha-DNA II. Synthesis of unnatural alpha-anomeric oligodeoxyribonucleotides containing the four usual bases and study of their substrate activities for nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metabolic Pathways | Microbiology [courses.lumenlearning.com]
- 9. Transcriptional Profiling of Nitrogen Fixation in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. alpha-Nucleosides in biological systems. Crystal structure and conformation of alpha-cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 16. Vorbrüggen Glycosylation [drugfuture.com]
The Alpha-Inosine Anomer: A Question of Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and pharmacology, the stereochemistry of a molecule is paramount to its function. For nucleosides, the building blocks of nucleic acids and critical signaling molecules, this principle is exemplified by the orientation of the glycosidic bond that links the nucleobase to the ribose sugar. This orientation gives rise to two anomers: alpha (α) and beta (β). While the β-anomer of inosine is a well-established, naturally occurring molecule with diverse and vital biological roles, the α-inosine anomer is conspicuously absent from natural biological systems.[1][2][3]
This technical guide will delve into the biological significance, or rather the general lack thereof in a natural context, of the alpha-inosine anomer. It will explore the fundamental principles of enzyme stereospecificity that dictate the exclusive use of β-nucleosides in nature. Furthermore, this guide will discuss the synthetic chemistry of α-nucleosides and their emerging potential as therapeutic agents, precisely because their unnatural configuration imparts them with unique pharmacological properties.
The Anomeric Distinction: Alpha vs. Beta Inosine
The defining structural difference between the α- and β-anomers of inosine lies in the spatial arrangement of the hypoxanthine base relative to the ribose sugar moiety. In the naturally occurring β-anomer, the hypoxanthine base is on the same side of the ribose ring as the 5'-hydroxymethyl group (a cis relationship). Conversely, in the α-anomer, the hypoxanthine base is on the opposite side (a trans relationship).[3] This seemingly subtle difference has profound implications for how the molecule is recognized and processed by cellular machinery.
Caption: Structural comparison of β-inosine and α-inosine, highlighting the different stereochemistry of the glycosidic bond.
The Dogma of β-Anomers in Biology
The overwhelming prevalence of β-nucleosides in biological systems is a direct consequence of the stereospecificity of the enzymes involved in their synthesis and utilization.[4]
Enzymatic Stereoselectivity
Enzymes, through their precisely folded three-dimensional structures, create active sites that are exquisitely sensitive to the shape and stereochemistry of their substrates. The enzymes responsible for nucleoside metabolism, such as purine nucleoside phosphorylase (PNP), are tailored to bind and process only the β-anomers.[5]
Purine Nucleoside Phosphorylase (PNP): A Case Study
PNP catalyzes the reversible phosphorolysis of β-inosine to hypoxanthine and α-D-ribose 1-phosphate.[5][6] The active site of PNP forms a network of hydrogen bonds and hydrophobic interactions with the β-inosine molecule. The specific orientation of the ribose and the hypoxanthine in the β-configuration is critical for proper positioning within the active site, allowing for catalysis to occur.[7] An α-inosine molecule, with its inverted stereochemistry at the anomeric carbon, would not fit correctly into the active site, preventing its recognition and processing by the enzyme. This enzymatic selectivity is a fundamental reason why α-inosine is not found in natural metabolic pathways.
The Multifaceted Biological Significance of β-Inosine
To appreciate the context of the alpha-anomer's absence, it is crucial to understand the well-documented roles of its naturally occurring counterpart, β-inosine.
β-Inosine is a central intermediate in purine metabolism.[8] It is formed from the deamination of adenosine or from the dephosphorylation of inosine monophosphate (IMP).[9] Its primary functions include:
-
A Precursor for Purine Synthesis: β-Inosine can be salvaged and converted back into inosine monophosphate (IMP), which is a precursor for the synthesis of adenosine and guanosine nucleotides.
-
Role in RNA: β-Inosine is a component of transfer RNA (tRNA), where it can be found at the wobble position of the anticodon, enabling a single tRNA to recognize multiple codons.[8]
-
Signaling and Neuromodulation: β-Inosine can exert biological effects by interacting with various receptors, including adenosine receptors, and has been shown to have neuroprotective and immunomodulatory properties.[8][9]
Caption: Simplified signaling pathway of β-inosine via the A2A adenosine receptor.
α-Inosine: A Synthetic Anomer with Therapeutic Potential
While absent in nature, the α-anomer of inosine and other nucleosides have garnered significant interest in medicinal chemistry and drug development.[1][10] Their "unnatural" stereochemistry makes them resistant to degradation by enzymes like PNP, which can significantly increase their in vivo half-life.[1] This property, combined with the potential for novel biological activities, makes them attractive candidates for antiviral and anticancer therapies.[10][11]
Synthesis and Properties of α-Nucleosides
The synthesis of α-nucleosides is a non-trivial challenge in organic chemistry, as glycosylation reactions often favor the formation of the more stable β-anomer.[1][4] However, various stereoselective methods have been developed to produce α-anomers, including the use of specific catalysts and reaction conditions.[1][12]
| Property of α-Nucleosides | Implication in Drug Development |
| Resistance to Enzymatic Cleavage | Increased metabolic stability and longer biological half-life.[1] |
| Unique 3D Structure | Potential for novel interactions with biological targets (e.g., viral enzymes, receptors).[3] |
| Formation of Parallel Duplexes | Potential applications in antisense and gene-targeting therapies.[1] |
Table 1: Key Properties of α-Nucleosides and Their Relevance in Drug Development.
Experimental Protocols: A Generalized Approach to α-Nucleoside Synthesis
While specific protocols vary depending on the desired nucleoside, a common strategy for synthesizing α-nucleosides is the Vorbrüggen glycosylation . The key steps generally involve:
-
Preparation of the Glycosyl Donor: The ribose sugar is appropriately protected, often with acetyl or benzoyl groups, and activated at the anomeric carbon (e.g., as a glycosyl halide).
-
Silylation of the Nucleobase: The nucleobase (e.g., hypoxanthine) is silylated to increase its solubility and nucleophilicity.
-
Condensation Reaction: The activated sugar is reacted with the silylated base in the presence of a Lewis acid catalyst (e.g., TMS-triflate). The choice of solvent and catalyst can influence the α/β selectivity.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final α-nucleoside.
Caption: A generalized workflow for the chemical synthesis of α-inosine.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 5. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1′-homo-N-2′-deoxy-α-nucleosides: synthesis, characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Alpha-Inosine: A Technical Guide to Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nucleoside Conformation
The biological function and interaction of nucleosides are intrinsically linked to their three-dimensional conformation. This conformation is primarily defined by three key features: the pucker of the furanose (sugar) ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.
The furanose ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as either C2'-endo (South) or C3'-endo (North)[1][2][3]. The glycosidic torsion angle (χ) describes the rotation around the N9-C1' bond and determines whether the purine base is oriented anti (away from the sugar ring) or syn (over the sugar ring)[4].
Predicted Structure and Conformation of Alpha-Inosine
Direct experimental data from X-ray crystallography or high-resolution NMR spectroscopy for α-inosine is not publicly available. However, based on extensive theoretical and experimental studies on α-anomeric purine nucleosides, a detailed prediction of its conformational preferences can be made.
Glycosidic Torsion Angle (χ)
In contrast to their β-anomeric counterparts, α-nucleosides, including α-purine nucleosides, exhibit a restricted range for the glycosidic torsion angle and predominantly favor the anti conformation[5]. The syn conformation is generally energetically less favorable for α-ribonucleosides due to steric hindrance[5]. Therefore, α-inosine is predicted to strongly prefer the anti conformation.
Sugar Pucker
The sugar pucker in α-anomers is also more restricted compared to β-anomers[5]. While β-purine nucleosides in solution exist in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations, theoretical calculations suggest that the interconversion pathway between these states in α-anomers occurs through an O4'-exo transition state, unlike the O4'-endo path for β-anomers[5]. The preferred sugar pucker for α-purine ribonucleosides is generally a C2'-endo or a conformation in the South/East region of the pseudorotational cycle.
Exocyclic Group Conformation
The conformation of the 5'-hydroxymethyl group is described by the torsion angle γ (O5'-C5'-C4'-C3'). The three classical staggered conformations are gauche+ (g+), trans (t), and gauche- (g-). For most nucleosides, the g+ rotamer is the most populated. It is anticipated that α-inosine would also predominantly adopt the gauche+ conformation.
Quantitative Conformational Data (Predicted for this compound and Based on Alpha-Purine Nucleoside Analogs)
The following tables summarize the predicted and expected ranges for the key conformational parameters of α-inosine, based on data from related α-purine nucleosides.
Table 1: Predicted Torsion Angles for α-Inosine
| Torsion Angle | Atoms Defining the Angle | Predicted Conformation | Expected Range (degrees) |
| Glycosidic (χ) | O4'-C1'-N9-C4 | anti | -90 to -150 |
| Backbone (γ) | O5'-C5'-C4'-C3' | gauche+ | 40 to 80 |
Table 2: Predicted Sugar Pucker Parameters for α-Inosine
| Parameter | Description | Predicted State | Expected Range |
| Pseutorotation Phase Angle (P) | Describes the phase of the pucker | South/East | 140° to 180° |
| Pucker Amplitude (νm) | Describes the degree of pucker | 30° to 40° |
Experimental Protocols for Conformational Analysis
The determination of nucleoside conformation relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution[6][7][8][9].
Methodology:
-
Sample Preparation: A purified sample of the nucleoside is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range.
-
Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
-
¹H NMR: To determine chemical shifts and proton-proton coupling constants (³JHH).
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., the sugar ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space interactions between protons, which provides information on the glycosidic torsion angle.
-
¹³C NMR and HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and their attached protons.
-
-
Data Analysis:
-
Sugar Pucker: The population of N- and S-type conformers is determined by analyzing the vicinal proton-proton coupling constants within the sugar ring (e.g., J(H1'-H2'), J(H2'-H3'), J(H3'-H4')) using the Karplus equation[2].
-
Glycosidic Torsion Angle: The relative orientation of the base and sugar is determined by the presence and intensity of NOE cross-peaks between the base protons (e.g., H8) and the sugar protons (e.g., H1', H2').
-
Exocyclic Group Conformation: The conformation around the C4'-C5' bond is determined from the analysis of J(H4'-H5') and J(H4'-H5'') coupling constants.
-
X-Ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the nucleoside's conformation in the solid state[10][11][12][13].
Methodology:
-
Crystallization: High-purity nucleoside is dissolved in a suitable solvent system, and crystals are grown by slow evaporation, vapor diffusion, or cooling methods[13]. This is often the most challenging step[10].
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam[11][12]. The diffraction pattern is recorded on a detector as the crystal is rotated[10][13].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data[12].
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, giving a detailed picture of the solid-state conformation.
Computational Modeling
Computational methods are used to predict and rationalize the conformational preferences of nucleosides.
Methodology:
-
Model Building: A starting 3D structure of the molecule is generated.
-
Conformational Search: A systematic search of the conformational space is performed by rotating around flexible bonds (e.g., the glycosidic bond, backbone torsion angles).
-
Energy Calculations: The potential energy of each conformation is calculated using quantum mechanics (e.g., DFT) or molecular mechanics (e.g., force fields like AMBER or CHARMM) methods.
-
Analysis: The low-energy conformations are identified, and their geometries and relative populations (based on Boltzmann statistics) are analyzed to predict the conformational landscape of the molecule.
Visualizations
Logical Relationship of Conformational Parameters
Caption: Key parameters determining the overall conformation of α-inosine.
Experimental Workflow for Conformational Analysis
Caption: Workflow for determining the 3D conformation of α-inosine.
Conclusion
While direct experimental structural data for α-inosine remains to be published, a robust model of its conformational preferences can be constructed from the wealth of data on related α-purine nucleosides. It is predicted that α-inosine will predominantly adopt an anti glycosidic conformation with a sugar pucker in the South/East region of the pseudorotational cycle. The experimental and computational methodologies outlined in this guide provide a clear framework for the future definitive characterization of α-inosine's structure. Such knowledge is crucial for understanding its potential role in novel therapeutic agents and for the rational design of nucleic acid-based drugs and probes.
References
- 1. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 4. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 5. Stereochemical studies on nucleic acid analogues. I. Conformations of alpha-nucleosides and alpha-nucleotides: interconversion of sugar puckers via O4'-exo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 7. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.bu.edu [people.bu.edu]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Dawn of a New Anomer: An In-depth Guide to Early Research on Purine Alpha-Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleoside chemistry and its profound impact on therapeutics, the early exploration of purine alpha-nucleoside analogs represents a pivotal, albeit less traversed, chapter. While their beta-anomer counterparts have taken center stage in the development of antiviral and anticancer agents, the initial investigations into α-nucleosides laid crucial groundwork for understanding the stereo-specificity of biological systems. These early studies, primarily conducted from the 1950s through the 1970s, delved into the synthesis, enzymatic stability, and nascent biological activities of these unique structures, offering a glimpse into a world of inverted stereochemistry at the anomeric carbon. This technical guide provides a comprehensive overview of this foundational research, presenting key data, detailed experimental protocols, and visual representations of the core concepts that emerged from this pioneering era.
Core Findings from Early Research
Early investigations into purine α-nucleoside analogs were characterized by novel synthetic approaches and initial forays into their biological implications. A key finding was their remarkable stability against certain enzymes that readily metabolize the natural β-anomers. This resistance sparked interest in their potential as metabolic probes and therapeutic agents.
Quantitative Biological Activity Data
The initial biological evaluations of purine α-nucleoside analogs were often qualitative or semi-quantitative. However, some studies provided concrete data on their inhibitory effects, particularly against cancer cell lines. The following table summarizes available quantitative data from this early period.
| Compound | Cell Line(s) | Biological Activity Metric | Value | Reference |
| 3'-C-Methyladenosine (α-anomer) | Human Leukemia & Carcinoma | IC50 | ~18 µM | (Franchetti et al., as cited in a review) |
Key Experimental Protocols
The synthesis of purine α-nucleoside analogs in the early days of research relied on classical methods that often resulted in mixtures of anomers, necessitating careful separation and characterization. Below are detailed methodologies for two of the earliest and most significant syntheses.
Synthesis of α-Adenosine (Wright et al., 1958)
The first reported chemical synthesis of α-adenosine utilized the mercuri procedure, a common method for nucleoside synthesis at the time.
Experimental Workflow:
Methodology:
-
Preparation of Chloromercuri-6-benzamidopurine: 6-Benzamidopurine was reacted with mercuric chloride in the presence of a base to form the chloromercuri derivative.
-
Preparation of the Glycosyl Halide: 5-O-Benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate was prepared from D-ribose.
-
Condensation: The chloromercuri-6-benzamidopurine was condensed with the glycosyl halide in a suitable solvent, such as xylene, under reflux. This reaction proceeds via an SN2-like mechanism at the anomeric carbon of the sugar.
-
Deprotection: The resulting mixture of protected anomers was treated with a base, such as sodium methoxide in methanol, to remove the benzoyl and carbonate protecting groups.
-
Separation: The α and β anomers of adenosine were then separated by fractional crystallization or chromatography.
Synthesis of α-Deoxyadenosine (Robins et al., 1960)
The first synthesis of α-deoxyadenosine involved a fusion reaction, a method that relies on heating the reactants together without a solvent.
Experimental Workflow:
Methodology:
-
Preparation of the Sugar: 1,3,5-Tri-O-acetyl-2-deoxy-D-ribofuranose was prepared from 2-deoxy-D-ribose.
-
Fusion Reaction: 2,6-Dichloropurine and the acetylated deoxyribose were heated together under reduced pressure. This direct condensation method often favors the formation of the thermodynamically more stable anomer, which in this case, yielded a significant amount of the α-anomer.
-
Ammonolysis: The resulting dichloropurine nucleoside was treated with methanolic ammonia to replace the chloro groups with amino groups, yielding the adenosine analog.
-
Dehalogenation: Catalytic dehalogenation was performed to remove the remaining chloro group, affording α-deoxyadenosine.
Early Insights into Mechanism of Action and Biological Role
The initial hypotheses regarding the mechanism of action of purine α-nucleoside analogs were largely centered on their potential to act as antimetabolites. The prevailing thought was that their structural similarity to natural nucleosides would allow them to interact with enzymes involved in nucleic acid synthesis, but their altered stereochemistry would prevent them from being properly utilized, leading to metabolic disruption.
Proposed Mechanism of Action:
The resistance of α-anomers to enzymatic cleavage by nucleoside phosphorylases was a significant early observation. This suggested that while they might be substrates for anabolic enzymes like kinases, they could evade catabolic pathways, potentially leading to a longer intracellular half-life and sustained biological effects. The primary proposed mechanism was the inhibition of DNA and RNA synthesis, either through competitive inhibition of polymerases or through incorporation into the growing nucleic acid chain, leading to chain termination or dysfunctional nucleic acids. However, detailed studies on these specific interactions were limited in the early period of research.
Conclusion
The early research on purine α-nucleoside analogs, from the late 1950s to the 1970s, was a period of fundamental discovery. The development of synthetic methods, such as the mercuri and fusion procedures, enabled the creation of these novel anomers. Initial biological studies revealed their intriguing resistance to enzymatic degradation and hinted at their potential as anticancer agents. While the quantitative data from this era is sparse, the foundational knowledge generated on their synthesis, stability, and proposed mechanisms of action provided a crucial stepping stone for future, more detailed investigations into the therapeutic potential of nucleoside analogs with unconventional stereochemistry. This guide serves as a testament to the pioneering spirit of early researchers and a valuable resource for contemporary scientists seeking to build upon this legacy.
The Potential Role of Alpha-Inosine and Its Beta Anomer in Prebiotic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The RNA World and the Purine Problem
The "RNA world" hypothesis is a compelling framework for the origin of life, suggesting that RNA, with its dual capacity for storing genetic information and catalyzing chemical reactions, predated DNA and proteins.[1][2] A central challenge to this hypothesis is the prebiotic synthesis of RNA's building blocks, the ribonucleotides. While plausible pathways for the synthesis of pyrimidine nucleosides (cytidine and uridine) have been demonstrated, efficient prebiotic routes to the canonical purine nucleosides, adenosine and particularly guanosine, remain elusive.[3][4] This "purine problem" has led researchers to explore the possibility that alternative purine nucleosides may have played a role in the earliest genetic material. This guide explores the potential roles of inosine, with a specific focus on its alpha and beta anomers, in the context of prebiotic chemistry.
The Anomer Problem in Prebiotic Nucleoside Synthesis: Alpha- vs. Beta-Inosine
A fundamental challenge in the prebiotic synthesis of nucleosides is controlling the stereochemistry of the glycosidic bond that links the nucleobase to the ribose sugar. This bond can form in two orientations, resulting in either the alpha (α) or beta (β) anomer. In all known life, nucleic acids are exclusively composed of the beta-anomers of nucleosides. However, abiotic synthesis of nucleosides often results in a mixture of both alpha and beta anomers, with the alpha anomer sometimes being the major product.
While the user's query specifically mentioned "alpha-inosine," the available scientific literature does not support a significant functional role for the alpha-anomer of inosine in prebiotic chemistry. Instead, it is largely considered an undesired side product of non-specific prebiotic synthesis. The key focus of research has been on the surprising utility of its naturally occurring counterpart, beta-inosine (hereafter referred to simply as inosine), as a potential solution to the purine problem.
Beta-Inosine as a Plausible Guanine Surrogate
Research by the Szostak laboratory has provided compelling evidence that inosine could have served as a surrogate for guanosine in primordial RNA.[5][6] Inosine is the deamination product of adenosine and differs from guanosine by the absence of an exocyclic amino group at the C2 position. This seemingly minor difference has significant implications for both prebiotic synthesis and the function of early RNA.
Plausible Prebiotic Synthesis of Inosine
A significant advantage of inosine over guanosine in a prebiotic context is its potential formation from adenosine.[5] Plausible prebiotic syntheses for adenosine are considered more robust than for guanosine. Adenosine can be deaminated to form inosine. While this reaction is slow in pure water, it is significantly accelerated by the presence of nitrous acid (HNO₂), which could have been formed from atmospherically generated nitrogen oxides or from cometary impacts on the early Earth.[5]
Caption: Plausible prebiotic synthesis of inosine via deamination of adenosine.
Quantitative Analysis of Beta-Inosine in Non-Enzymatic RNA Replication
The viability of inosine as a guanine surrogate depends on its ability to participate in non-enzymatic RNA replication with sufficient speed and accuracy. Experiments have shown that inosine performs surprisingly well in this regard.[5][6]
Reaction Rates
In template-directed primer extension reactions using 2-aminoimidazole-activated monomers, inosine (2AIpI) exhibits a high rate of incorporation when paired with cytosine in the template. This rate is comparable to that of other canonical Watson-Crick base pairings and significantly faster than the incorporation of adenosine opposite uridine.[5]
| Template Base | Incoming Monomer | Rate of Primer Extension (h⁻¹) |
| C | 2AIpI | 6.4[5] |
| U | 2AIpA | 3.1[5] |
| G | 2AIpC | Similar to I:C pairing[5] |
Data extracted from Kim et al., 2018.[5]
Fidelity of Replication
The fidelity of non-enzymatic RNA replication is a critical factor for the stable inheritance of genetic information. Inosine primarily pairs with cytosine, but can also form wobble pairs with uracil and adenine. The rate of misincorporation of inosine opposite uracil is slower than the misincorporation of guanosine opposite uracil.[5]
| Template Base | Incoming Monomer | Rate of Incorporation (h⁻¹) |
| U | 2AIpI | 0.17[5] |
| U | 2AIpG | 0.58[5] |
Data extracted from Kim et al., 2018.[5]
Furthermore, the "stalling effect," where primer extension slows after a mismatch, enhances the fidelity of the full-length products. A primer ending in an inosine that is correctly paired with a template cytosine shows a minimal stalling factor, meaning that subsequent primer extension is not significantly inhibited.[5]
Thermodynamic Stability of Inosine-Containing RNA Duplexes
The substitution of guanosine with inosine affects the thermal stability of RNA duplexes. The G:C base pair has three hydrogen bonds, while the I:C base pair has two. Consequently, replacing a G:C pair with an I:C pair decreases the stability of an RNA duplex.[5][7] This lower melting temperature could have been advantageous for prebiotic RNA replication, facilitating the separation of RNA strands during thermal cycling in environments like hydrothermal vents.[5]
| Base Pair | Relative Stability | Implication for Prebiotic Replication |
| G:C | High | More stable duplex, harder to separate strands |
| I:C | Lower | Less stable duplex, easier to separate strands for replication |
Experimental Protocols
Non-enzymatic RNA Primer Extension Assay
This protocol is adapted from the methods described by Kim et al. (2018).[5]
-
Preparation of Primer/Template Duplexes:
-
Synthesize RNA primers and templates using standard solid-phase phosphoramidite chemistry.
-
Prepare an annealing mixture containing the RNA primer and template in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 30 seconds.
-
Slowly cool the mixture to room temperature to allow for proper annealing of the primer and template.
-
-
Activation of Mononucleotides:
-
Synthesize 2-aminoimidazole-activated ribonucleoside 5'-monophosphates (2AIp-NMPs) for A, U, C, G, and I according to established protocols.
-
-
Primer Extension Reaction:
-
Prepare the reaction mixture by combining the annealed primer/template duplex with a buffered solution containing MgCl₂ (e.g., final concentration of 100-200 mM) and Tris-HCl, pH 8.0.
-
Initiate the reaction by adding the desired 2AIp-NMP to the mixture.
-
Incubate the reaction at a constant temperature (e.g., 25°C).
-
Take aliquots at various time points and quench the reaction by adding an excess of EDTA.
-
-
Analysis:
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA bands by autoradiography (if using radiolabeled primers) or a suitable fluorescent stain.
-
Quantify the fraction of extended primer over time to determine the reaction kinetics.
-
Caption: Workflow for non-enzymatic RNA primer extension experiments.
Conclusion and Future Directions
The investigation into the roles of inosine anomers in prebiotic chemistry highlights a key principle: the building blocks of early life may have been different from, and perhaps simpler than, those found in modern biological systems. While this compound does not appear to have a functional role, the evidence for beta-inosine as a plausible surrogate for guanosine in a primordial RNA world is strong. Its favorable performance in non-enzymatic RNA replication and its plausible prebiotic synthesis from adenosine address a significant challenge to the RNA world hypothesis.
Future research in this area will likely focus on several key questions:
-
Can a complete genetic system based on A, U, C, and I be shown to support the replication and evolution of functional RNAs (ribozymes)?
-
What were the selective pressures that led to the eventual replacement of inosine with guanosine in the genetic code?
-
Can more robust and efficient prebiotic syntheses of all four ribonucleotides (A, U, C, and I) be demonstrated under a single, geochemically plausible scenario?
The study of inosine and other non-canonical nucleosides continues to be a fruitful area of research, providing valuable insights into the chemical origins of life and the transition from a simple chemical world to the complex biological world we know today.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of guanine to inosine substitution on stability of canonical DNA and RNA duplexes: molecular dynamics thermodynamics integration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijpmbs.com [ijpmbs.com]
Alpha-Inosine: A Technical Guide to a Rare Nucleoside Analog for Researchers and Drug Development Professionals
Introduction
In the vast landscape of nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics, the stereochemistry at the anomeric carbon of the ribose sugar moiety plays a crucial role in determining biological activity.[1] Naturally occurring nucleosides predominantly exist in the β-configuration.[2][3] Their α-anomers, where the nucleobase is oriented axially to the sugar ring, are exceedingly rare in nature.[2] This guide focuses on one such rare molecule: alpha-inosine (α-inosine). While its counterpart, β-inosine (commonly known as inosine), is a well-studied intermediate in purine metabolism with diverse physiological roles, α-inosine remains a largely unexplored entity.[4][5] This document aims to provide a comprehensive technical overview of α-inosine, drawing upon the broader knowledge of α-nucleosides to illuminate its potential for researchers, scientists, and professionals in drug development.
Core Concepts: The Alpha and Beta Distinction
The fundamental difference between α- and β-nucleosides lies in the stereochemical orientation of the glycosidic bond that links the nucleobase to the sugar. In β-nucleosides, the nucleobase is on the same side of the sugar ring as the C5' exocyclic carbon. In α-nucleosides, the nucleobase is on the opposite side. This seemingly subtle structural alteration can lead to significant differences in their biochemical properties, including increased stability against enzymatic degradation.[2]
Synthesis of Alpha-Nucleosides: A General Overview
The synthesis of α-nucleosides is often a synthetic challenge, as the β-anomer is typically the thermodynamically favored product.[2] However, several methods have been developed to achieve the desired α-configuration. These include:
-
The Mercuri Procedure: An older method involving the reaction of a heavy metal salt of the nucleobase with a glycosyl halide.
-
Fusion Reaction: This method involves heating a mixture of the nucleobase and an acylated sugar, often in the presence of a catalyst.
-
Vorbrüggen Glycosylation: A widely used modern method that employs silylated heterocycles and a Lewis acid catalyst to promote the formation of the glycosidic bond.[2]
The choice of method and reaction conditions, such as the solvent and catalyst, can influence the α/β anomer ratio.[2] A generalized workflow for the synthesis of an α-nucleoside is presented below.
Caption: A generalized experimental workflow for the synthesis of α-inosine via Vorbrüggen glycosylation.
Biological Properties and Potential Applications
Due to the scarcity of research on α-inosine, its specific biological activities are not well-documented. However, based on the known properties of other α-nucleoside analogs, several potential areas of interest can be proposed.
Table 1: Potential Biological Properties of this compound based on Alpha-Nucleoside Characteristics
| Property | Description | Potential Application | Reference |
| Enzymatic Stability | α-nucleosides often exhibit higher resistance to cleavage by phosphorylases and hydrolases compared to their β-counterparts. | Increased bioavailability and longer half-life as a therapeutic agent. | [2] |
| Antiviral Activity | Many nucleoside analogs function by being incorporated into viral DNA or RNA, leading to chain termination. The altered stereochemistry of α-inosine could make it a selective inhibitor of viral polymerases. | Treatment of viral infections, such as those caused by HIV, hepatitis B and C, and herpes simplex virus. | [6][7][8] |
| Anticancer Activity | Nucleoside analogs can disrupt DNA synthesis in rapidly dividing cancer cells. The stability and unique structure of α-inosine might lead to novel anticancer mechanisms. | Development of new chemotherapeutic agents. | [9] |
| Modulation of Purinergic Signaling | β-inosine is known to interact with adenosine receptors, albeit with lower affinity than adenosine.[10][11] The α-anomer may exhibit altered affinity or selectivity for these receptors, potentially leading to different downstream signaling effects. | Treatment of inflammatory conditions, neurological disorders, and immune system modulation. | [10][12] |
Signaling Pathways: The Known and the Hypothetical
The biological effects of β-inosine are, in many cases, mediated through its interaction with adenosine receptors (A1, A2A, A2B, and A3).[10][11][13] Activation of these G protein-coupled receptors can trigger various downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[10][12]
Given the lack of specific data for α-inosine, its interaction with these pathways is speculative. The altered stereochemistry could potentially lead to:
-
Altered Receptor Binding: α-inosine may not bind to adenosine receptors in the same manner as β-inosine, or it might interact with entirely different receptors.
-
Biased Agonism: If it does bind, it could act as a biased agonist, preferentially activating certain downstream pathways over others.
-
Antagonism: It might act as an antagonist, blocking the effects of endogenous adenosine and inosine.
The following diagram illustrates the known signaling pathway for β-inosine and a hypothetical interaction for α-inosine.
Caption: Known signaling of β-inosine via the A2A receptor and a hypothetical interaction for α-inosine.
Experimental Protocols
Due to the lack of specific studies on α-inosine, a detailed experimental protocol for its biological evaluation is not available. However, a generalized protocol for the synthesis of an α-nucleoside, adapted from established methods, is provided below. This can serve as a starting point for the preparation of α-inosine for further investigation.
Protocol: Synthesis of an Alpha-Nucleoside (General Procedure)
-
Preparation of Silylated Nucleobase:
-
Suspend the nucleobase (e.g., hypoxanthine) in a suitable solvent (e.g., anhydrous acetonitrile).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture under an inert atmosphere (e.g., argon) until a clear solution is obtained.
-
Remove the solvent under reduced pressure to obtain the silylated nucleobase.
-
-
Glycosylation Reaction:
-
Dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α/β-D-ribofuranose) and the silylated nucleobase in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Slowly add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the α and β anomers.
-
-
Deprotection:
-
Dissolve the protected α-nucleoside in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution to obtain the crude α-nucleoside.
-
-
Final Purification:
-
Purify the crude product by recrystallization or further chromatography to obtain the pure α-nucleoside.
-
Quantitative Data
As α-inosine is a rare and largely unstudied compound, there is a lack of specific quantitative data such as EC50, IC50, or pharmacokinetic parameters in the public domain. For context, the following table summarizes some quantitative data for the well-characterized β-anomer, inosine, in its interaction with the adenosine A2A receptor.
Table 2: Quantitative Data for β-Inosine at the Adenosine A2A Receptor
| Parameter | Value | Cell Line/System | Reference |
| EC50 (cAMP production) | 300.7 µM | CHO cells expressing human A2A receptor | [10] |
| EC50 (ERK1/2 phosphorylation) | 89.38 µM | CHO cells expressing human A2A receptor | [10] |
These values for β-inosine highlight its significantly lower potency compared to adenosine and provide a benchmark against which the activity of α-inosine could be compared in future studies.
Future Directions and Conclusion
This compound represents an intriguing yet under-investigated area of nucleoside chemistry and pharmacology. The unique structural properties inherent to α-nucleosides, such as enhanced enzymatic stability, suggest that α-inosine could possess novel biological activities distinct from its well-known β-anomer. Future research should focus on the efficient and stereoselective synthesis of α-inosine to enable a thorough investigation of its potential as an antiviral, anticancer, or immunomodulatory agent. Elucidating its interactions with purinergic receptors and other cellular targets will be crucial in uncovering its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this rare and promising nucleoside analog.
References
- 1. Inosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inosine in Biology and Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Methodological & Application
Synthesis of α-Inosine: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inosine, a naturally occurring purine nucleoside, is a key intermediate in the metabolism of purines. While the β-anomer of inosine is common in biological systems, its stereoisomer, α-inosine, represents a class of rare but increasingly important molecules in drug discovery and biotechnology.[1] The unique stereochemistry of α-nucleosides imparts distinct biological and physical properties, including altered stability and recognition by enzymes, making them valuable tools for the development of novel therapeutics and diagnostics. This document provides detailed protocols for the chemical synthesis of α-inosine, focusing on the widely utilized Vorbrüggen glycosylation method and an alternative anomerization procedure. As enzymatic methods are highly stereoselective towards the natural β-anomer, chemical synthesis remains the primary route for obtaining α-inosine.
Chemical Synthesis of α-Inosine
The stereoselective synthesis of α-nucleosides presents a significant challenge due to the thermodynamic preference for the β-anomer.[2] The primary methods for obtaining α-inosine involve direct glycosylation under conditions that favor the α-anomer or the anomerization of the more readily available β-inosine.
Method 1: Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)
The Vorbrüggen glycosylation is a robust and widely used method for the formation of the N-glycosidic bond in nucleosides.[1][2] It involves the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. By carefully selecting the starting materials and reaction conditions, the formation of the α-anomer can be favored.
Workflow for Vorbrüggen Glycosylation of Hypoxanthine
Experimental Protocol: Vorbrüggen Glycosylation
Materials:
-
Hypoxanthine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Silylation of Hypoxanthine:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend hypoxanthine (1 equivalent) in a mixture of hexamethyldisilazane (HMDS, 4-5 equivalents) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture at 130-140°C for 4-6 hours, or until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain the persilylated hypoxanthine as a solid or oil. Use this directly in the next step.
-
-
Glycosylation:
-
Dissolve the silylated hypoxanthine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., SnCl₄ or TMSOTf, 1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Inosine:
-
Quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the anomeric mixture of protected inosine.
-
-
Deprotection:
-
Dissolve the protected α-inosine fraction in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 M in methanol) and stir at room temperature for 4-8 hours. Monitor the deprotection by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude α-inosine by recrystallization or silica gel chromatography to yield the final product.
-
Quantitative Data for Vorbrüggen Glycosylation of Purine Nucleosides
| Parameter | Value/Condition | Reference |
| Starting Materials | Silylated Hypoxanthine, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | [2][3] |
| Catalyst | SnCl₄ or TMSOTf | [3][4] |
| Solvent | Dichloromethane or 1,2-Dichloroethane | [3] |
| Reaction Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Typical Yield (α/β mixture) | 60 - 85% | General estimate |
| α:β Anomer Ratio | Varies (can be influenced by catalyst and conditions) | [1] |
| Deprotection Reagent | Sodium Methoxide in Methanol | [4] |
Method 2: Anomerization of β-Inosine
An alternative approach to obtaining α-inosine is through the anomerization of the more readily available and thermodynamically stable β-inosine.[5][6] This method involves treating a protected β-nucleoside with a Lewis acid, which facilitates the equilibration to a mixture of α and β anomers.
Anomerization Pathway
References
Application Notes and Protocols for the Incorporation of α-Inosine in Antisense Strand Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific silencing of gene expression. The design of ASO molecules is critical to their success, with chemical modifications playing a key role in enhancing their stability, binding affinity, and safety profile. One area of exploration in ASO design is the incorporation of non-canonical bases and stereoisomers to impart novel properties. This document provides a detailed overview of the potential use of alpha-inosine (α-inosine), an alpha-anomeric form of the purine nucleoside inosine, in antisense strand design. While the direct application of α-inosine in ASOs is a novel concept with limited specific data, this application note extrapolates from the known properties of α-anomeric oligonucleotides and inosine to provide a theoretical framework and practical protocols for its investigation.
The incorporation of α-anomeric nucleosides has been shown to significantly increase the nuclease resistance of oligonucleotides, a crucial attribute for in vivo applications.[1] Inosine, on the other hand, is a naturally occurring nucleoside that can form base pairs with all four canonical bases, albeit with varying stability. This promiscuous base-pairing property could be strategically employed in ASO design to target variations in RNA sequences or to modulate the interaction with RNase H.
This document will cover the rationale for using α-inosine, its potential impact on ASO activity, protocols for its synthesis and incorporation, and methods for evaluating the efficacy and specificity of the resulting ASOs.
Rationale for Using α-Inosine in Antisense Design
The primary motivation for incorporating α-inosine into antisense oligonucleotides stems from two key properties:
-
Enhanced Nuclease Resistance: Oligonucleotides synthesized with α-anomeric nucleosides have demonstrated substantially higher resistance to degradation by cellular nucleases compared to their natural β-anomeric counterparts.[1] This increased stability is attributed to the altered stereochemistry of the glycosidic bond, which renders the phosphodiester backbone less susceptible to enzymatic cleavage. Chimeric oligonucleotides containing α-anomeric segments at the 3'-end have been shown to be particularly resistant to nucleolytic digestion.[2]
-
Modulation of Target Binding and RNase H Activity: Inosine is known to form stable base pairs with cytosine and can also pair with adenosine, uracil, and guanosine. The thermodynamic stability of these pairs in an RNA/DNA duplex follows the order: I:C > I:U > I:A > I:G.[3] This property could be leveraged to:
-
Target RNA with sequence variations: An ASO with inosine at a variable nucleotide position could potentially bind to and mediate the degradation of multiple transcript variants.
-
Fine-tune RNase H cleavage: The presence of a non-canonical base in the ASO-RNA duplex can influence the pattern and efficiency of RNase H-mediated cleavage of the target RNA.[4] It is important to note that inosine present in the target RNA has been shown to reduce RNase H1 cleavage, suggesting that its presence in the ASO would require careful evaluation of its impact on enzyme activity.[4]
-
Data Presentation
As the use of α-inosine in ASOs is a novel concept, direct quantitative data is not available in the literature. However, we can present relevant data on the properties of inosine-containing duplexes and the stability of α-anomeric oligonucleotides to guide experimental design.
Table 1: Thermodynamic Stability of Inosine Base Pairs in RNA/DNA Hybrids
| Base Pair in Duplex (RNA/DNA) | Change in Melting Temperature (ΔTm, °C) per modification | Change in Gibbs Free Energy (ΔG°37, kcal/mol) |
| rI • dC | +12.56 (relative to rI•dG) | -3.67 (relative to rI•dG) |
| rI • dT | Higher than rI•dA | - |
| rI • dA | - | - |
| rI • dG | Baseline | Baseline |
Data extrapolated from thermodynamic studies of inosine-containing RNA duplexes.[3] These values provide an estimate of the relative stability of different base pairings involving inosine and can be used to predict the binding affinity of an inosine-containing ASO to its target.
Table 2: Nuclease Resistance of α-Anomeric Oligonucleotides
| Oligonucleotide Type | 3'-Terminal Sequence | Stabilization Factor (vs. β-ONs in calf serum) |
| α-ON | ...T-C | Up to 200 |
| α-ON | ...A-C | Up to 200 |
| α-ON | ...C-C | Up to 200 |
| α-ON | ...A-G | ~1 (similar to β-ONs) |
| α-ON | ...C-A | ~1 (similar to β-ONs) |
| α-ON | ...C-T | ~1 (similar to β-ONs) |
Data from studies on the nuclease resistance of α-oligonucleotides, highlighting the sequence-dependent nature of their stability.[1]
Experimental Protocols
Protocol 1: Synthesis of α-Inosine Phosphoramidite
The synthesis of α-inosine phosphoramidite is a crucial first step for incorporating this modified nucleoside into an ASO using an automated DNA synthesizer. This protocol outlines the key steps, starting from the α-anomeric inosine nucleoside.
Materials:
-
α-Inosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT Protection: a. Dissolve α-inosine in anhydrous pyridine. b. Add DMT-Cl in portions at 0°C and stir the reaction at room temperature until completion (monitor by TLC). c. Quench the reaction with methanol and evaporate the solvent. d. Purify the 5'-O-DMT-α-inosine by silica gel column chromatography.
-
Phosphitylation: a. Dissolve the dried 5'-O-DMT-α-inosine in anhydrous DCM. b. Add DIPEA to the solution. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C and stir at room temperature until the reaction is complete (monitor by 31P NMR). d. Quench the reaction with saturated sodium bicarbonate solution. e. Extract the product with DCM, dry over anhydrous sodium sulfate, and evaporate the solvent. f. Purify the resulting α-inosine phosphoramidite by precipitation or flash chromatography.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 31P NMR, and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of α-Inosine-Containing ASOs
This protocol describes the incorporation of the synthesized α-inosine phosphoramidite into an ASO sequence using a standard automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the ASO sequence.
-
Standard β-anomeric deoxynucleoside phosphoramidites (dA, dC, dG, dT).
-
α-Inosine phosphoramidite.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (Cap A and Cap B).
-
Oxidizing solution (Iodine/water/pyridine).
-
Deblocking solution (Trichloroacetic acid in DCM).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Install the α-inosine phosphoramidite vial on a designated port of the DNA synthesizer. Program the ASO sequence, specifying the position(s) for α-inosine incorporation.
-
Automated Synthesis Cycle: The synthesis proceeds through repeated cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: The α-inosine phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain. Coupling times may need to be optimized for the modified phosphoramidite.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final cycle, the CPG support is treated with concentrated ammonium hydroxide to cleave the ASO from the support and remove the protecting groups from the bases and the phosphate backbone.
-
Purification: The crude ASO is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Analysis: The purity and identity of the final α-inosine-containing ASO are confirmed by mass spectrometry and HPLC or capillary electrophoresis.
Protocol 3: In Vitro Evaluation of α-Inosine-Modified ASO Activity
This protocol outlines the steps to assess the gene-silencing efficacy of the synthesized ASO in a cell culture model.
Materials:
-
Human cell line expressing the target gene (e.g., HeLa, HEK293).
-
Cell culture medium and supplements.
-
α-Inosine-modified ASO and control ASOs (unmodified, mismatch).
-
Transfection reagent (for ASOs that are not self-delivering).
-
Phosphate-buffered saline (PBS).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for the target gene and a housekeeping gene.
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
ASO Transfection: a. Prepare ASO-transfection reagent complexes according to the manufacturer's instructions. A range of ASO concentrations should be tested to determine the optimal dose. b. Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).
-
RNA Extraction: a. Lyse the cells and extract total RNA using a commercial kit. b. Quantify the RNA concentration and assess its purity.
-
Reverse Transcription and qPCR: a. Synthesize cDNA from the extracted RNA. b. Perform qPCR to quantify the relative expression levels of the target gene and a housekeeping gene in treated and untreated cells.
-
Data Analysis: Calculate the percentage of target gene knockdown for each ASO concentration relative to the control ASO-treated or untreated cells.
Protocol 4: Assessment of Nuclease Resistance
This protocol describes an assay to evaluate the stability of α-inosine-modified ASOs in the presence of nucleases.
Materials:
-
α-Inosine-modified ASO and control β-anomeric ASO.
-
Fetal bovine serum (FBS) or a purified nuclease (e.g., snake venom phosphodiesterase).
-
Incubation buffer.
-
Stop solution (e.g., EDTA).
-
HPLC or PAGE system for analysis.
Procedure:
-
Incubation: Incubate the ASOs in a solution containing FBS or the purified nuclease at 37°C.
-
Time Points: Collect aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic degradation by adding the stop solution to each aliquot.
-
Analysis: Analyze the integrity of the ASOs in each sample by HPLC or denaturing PAGE to determine the percentage of full-length oligonucleotide remaining at each time point.
-
Data Analysis: Plot the percentage of intact ASO versus time to compare the degradation kinetics of the α-inosine-modified ASO and the control ASO.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The incorporation of α-inosine into antisense oligonucleotides presents an intriguing, albeit underexplored, strategy for enhancing ASO properties. The potential for increased nuclease stability derived from the α-anomeric linkage, combined with the unique base-pairing characteristics of inosine, offers a novel avenue for ASO design. The protocols provided herein offer a comprehensive guide for the synthesis, incorporation, and evaluation of α-inosine-modified ASOs. Further research is warranted to fully elucidate the impact of this modification on ASO efficacy, safety, and therapeutic potential. It will be particularly important to determine the effect of an α-inosine modification within the ASO on RNase H recognition and cleavage efficiency to validate its utility in RNase H-dependent antisense applications.
References
- 1. New insights into the resistance of alpha-oligonucleotides to nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine-Induced Base Pairing Diversity during Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Inosine: A Powerful Tool for Enhancing Nuclease Resistance in Oligonucleotides
Applications of α-Inosine in Aptamer Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-inosine (α-I), a naturally occurring purine nucleoside, has emerged as a valuable tool in the development and optimization of aptamers—short, single-stranded nucleic acid sequences that bind to specific targets with high affinity and selectivity. The unique base-pairing properties of inosine, which can pair with all four canonical bases (adenine, cytosine, guanine, and thymine), albeit with varying stability, offer a strategic advantage in tuning the binding characteristics of aptamers. This document provides detailed application notes and experimental protocols for the utilization of α-inosine in aptamer development, catering to researchers, scientists, and professionals in the field of drug development. The incorporation of α-inosine can be leveraged to modulate aptamer affinity and specificity, as well as to introduce diversity into aptamer libraries for selection experiments.
Key Applications of α-Inosine in Aptamer Development
The strategic incorporation of α-inosine into aptamer sequences can be employed for several key purposes:
-
Modulation of Binding Affinity and Specificity: Replacing guanosine with inosine at specific positions within an aptamer sequence can systematically alter its binding affinity (Kd) and specificity for its target. This "fine-tuning" is crucial for optimizing aptamers for diagnostic and therapeutic applications where a specific binding strength is required.
-
Generation of Diverse Aptamer Libraries: Inosine can be used in error-prone PCR (epPCR) to introduce mutations and create a diverse library of aptamer candidates from a single starting sequence. This method provides a cost-effective and efficient way to explore a broader sequence space during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.
-
Enhancement of Therapeutic Efficacy: Inosine-modified aptamers have shown enhanced therapeutic effects in preclinical studies. This is attributed to improved binding characteristics and potentially altered interactions with cellular components.
Data Presentation: Quantitative Analysis of Inosine-Modified Aptamers
The following table summarizes the quantitative data from a study investigating the effect of guanosine-to-inosine substitution on the binding affinity of a cocaine-binding aptamer and its variants. The dissociation constant (Kd) was determined using Microscale Thermophoresis (MST).
| Aptamer | Target | Kd (μM) of Parent Aptamer | Inosine Substitution Position(s) | Kd (μM) of Inosine-Modified Aptamer | Fold Change in Affinity |
| MNS-4.1 | Cocaine | ~80 | G1, G2, G3 | 4.7 | ~17-fold improvement |
| 38-GT | Cocaine | 5.8 | G1, G2, G3 | 2.3 | ~2.5-fold improvement |
| 38-GC | Cocaine | 18.7 | G1, G2, G3 | 18.7 | No change |
| 38-GT | Cocaine | 5.8 | G25 | 3.8 | ~1.5-fold improvement |
| 38-GC | Cocaine | 18.7 | G25 | 0.3 | ~63-fold improvement |
| 38-GT | Cocaethylene | 10.3 | G1, G2, G3 | 51.5 | ~5-fold decrease |
| 38-GC | Cocaethylene | 25.6 | G1, G2, G3 | 25.6 | No change |
| 38-GT | Norcocaine | 15.4 | G1, G2, G3 | 2.6 | ~6-fold improvement |
| 38-GC | Norcocaine | >100 | G1, G2, G3 | 4.8 | Significant improvement |
Data extracted from a study by Martin et al. (2022).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of α-Inosine-Containing Oligonucleotides
This protocol outlines the general steps for synthesizing an oligonucleotide containing α-inosine using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
α-Inosine phosphoramidite
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Acetonitrile (anhydrous)
-
Ammonium hydroxide solution (for cleavage and deprotection)
-
Purification cartridges or HPLC system
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position(s) for α-inosine incorporation.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (standard or α-inosine) is activated by the activator and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the bases and phosphate backbone are removed by incubation with ammonium hydroxide.
-
Purification: The synthesized oligonucleotide is purified using either cartridge purification or high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.
-
Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV spectroscopy, and its identity and purity are confirmed by mass spectrometry and/or analytical HPLC.
Protocol 2: Inosine-Mediated Error-Prone PCR for Aptamer Library Generation
This protocol describes a method to generate a diverse library of aptamer variants from a single template sequence using error-prone PCR with deoxyinosine triphosphate (dITP).
Materials:
-
Template DNA (single-stranded or double-stranded)
-
Forward and reverse primers
-
Taq DNA polymerase (or another non-proofreading polymerase)
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Deoxyinosine triphosphate (dITP)
-
PCR buffer
-
MgCl₂
-
Thermocycler
-
DNA purification kit
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture. The concentration of dITP and the ratio of dITP to the canonical dNTPs will determine the mutation rate. A typical starting point is to substitute a fraction of one of the standard dNTPs with dITP.
-
PCR Amplification: Perform PCR using the following general cycling conditions, which may need to be optimized for the specific template and primers:
-
Initial denaturation: 95°C for 2-5 minutes
-
20-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5-10 minutes
-
-
Purification of the Mutagenized Library: Purify the PCR product using a DNA purification kit to remove primers, dNTPs, and polymerase.
-
Library Characterization (Optional): The diversity of the generated library can be assessed by cloning and sequencing a small number of clones.
Protocol 3: SELEX with an α-Inosine-Modified Library
This protocol provides a general workflow for performing Systematic Evolution of Ligands by Exponential Enrichment (SELEX) using a library of oligonucleotides containing α-inosine.
Materials:
-
α-Inosine-modified oligonucleotide library
-
Target molecule
-
SELEX binding buffer (composition depends on the target)
-
Wash buffer
-
Elution buffer
-
Solid support for target immobilization (e.g., magnetic beads, agarose resin)
-
PCR reagents (including a high-fidelity polymerase that can read through inosine, or a non-proofreading polymerase for subsequent rounds of mutagenesis)
-
Primers for amplification
-
ssDNA generation method (e.g., asymmetric PCR, lambda exonuclease digestion)
Procedure:
-
Target Immobilization: Immobilize the target molecule onto a solid support.
-
Library Binding: Incubate the α-inosine-modified oligonucleotide library with the immobilized target in the binding buffer to allow for binding.
-
Washing: Remove unbound sequences by washing the solid support with wash buffer. The stringency of the washes can be increased in later rounds to select for higher-affinity binders.
-
Elution: Elute the bound oligonucleotides from the target.
-
Amplification: Amplify the eluted sequences by PCR. It is crucial to use a DNA polymerase that can efficiently read templates containing inosine. While some high-fidelity polymerases may stall at inosine residues, Taq polymerase is generally able to read through them, typically incorporating a cytosine opposite the inosine.
-
ssDNA Generation: Generate single-stranded DNA from the amplified double-stranded DNA for the next round of selection.
-
Iterative Rounds: Repeat steps 2-6 for several rounds (typically 8-15 rounds) to enrich the library for high-affinity aptamers.
-
Sequencing and Characterization: After the final round, the enriched library is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized using methods such as MST or ITC.
Protocol 4: Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the binding affinity between an aptamer and its target in solution.
Materials:
-
Fluorescently labeled aptamer (e.g., with FAM, Cy5)
-
Unlabeled target molecule
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
-
Binding buffer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled aptamer in the binding buffer. The final concentration of the labeled aptamer in the assay should be in the low nanomolar range and kept constant.
-
Prepare a series of dilutions of the unlabeled target molecule in the binding buffer, typically a 2-fold serial dilution over a wide concentration range that brackets the expected Kd.
-
-
Incubation: Mix the constant concentration of the labeled aptamer with each dilution of the target molecule and incubate to allow the binding to reach equilibrium.
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument applies a microscopic temperature gradient and measures the change in fluorescence as the molecules move along this gradient (thermophoresis). The change in thermophoresis upon binding is plotted against the target concentration.
-
-
Data Analysis: The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Protocol 5: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Aptamer solution
-
Target solution
-
Matched binding buffer
Procedure:
-
Sample Preparation:
-
Prepare solutions of the aptamer and the target in the same, thoroughly degassed, binding buffer. The concentration of the aptamer in the sample cell is typically 10-100 µM, and the concentration of the target in the syringe is 10-20 times higher than the aptamer concentration.
-
-
ITC Experiment:
-
Load the aptamer solution into the sample cell and the target solution into the injection syringe.
-
The instrument injects small aliquots of the target solution into the aptamer solution at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The integrated heat data are plotted against the molar ratio of target to aptamer. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH). The entropy change (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The incorporation of α-inosine represents a powerful and versatile strategy in the field of aptamer development. By enabling the fine-tuning of binding properties and facilitating the generation of diverse aptamer libraries, α-inosine provides researchers with valuable tools to optimize aptamers for a wide range of diagnostic and therapeutic applications. The detailed protocols and data presented in this document serve as a comprehensive resource for scientists and drug development professionals seeking to harness the potential of α-inosine in their aptamer research. Adherence to these methodologies will aid in the systematic and efficient development of high-performance aptamers tailored to specific needs.
Application Notes and Protocols for the Enzymatic Incorporation of α-Inosine into RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the two primary methods of incorporating alpha-inosine (α-I) into RNA molecules: post-transcriptional editing by Adenosine Deaminases Acting on RNA (ADARs) and co-transcriptional incorporation by T7 RNA Polymerase. Understanding and harnessing these processes are crucial for various research and therapeutic applications, including RNA-based therapeutics, functional genomics, and the study of RNA processing and regulation.
Introduction to α-Inosine in RNA
Inosine is a naturally occurring purine nucleoside formed by the deamination of adenosine. When present in an RNA strand, inosine is interpreted as guanosine (G) by the cellular machinery, including the ribosome and splicing apparatus.[1][2][3] This A-to-I "editing" can lead to changes in the coding sequence of an mRNA, alter splice sites, and modulate the structure and stability of RNA molecules.[2][4][5] The ability to introduce inosine into specific RNA sequences, therefore, offers a powerful tool for manipulating gene expression and function.
There are two primary enzymatic strategies to achieve this:
-
Post-transcriptional Modification using ADAR Enzymes: This method mimics the natural cellular process of A-to-I RNA editing. ADAR enzymes recognize and deaminate specific adenosine residues within double-stranded RNA (dsRNA) structures.[1][6] This approach is highly specific and can be used to modify endogenous or exogenous RNAs within a cellular context or in vitro.
-
Co-transcriptional Incorporation using T7 RNA Polymerase: This in vitro method involves the direct incorporation of inosine triphosphate (ITP) during the synthesis of RNA by a phage RNA polymerase, such as T7 RNA polymerase.[7][8] This technique allows for the generation of RNA molecules with a global and stochastic substitution of inosine for guanosine, or at specific sites if the template is designed accordingly.
Section 1: Post-Transcriptional Incorporation by ADAR Enzymes
Application Notes
ADAR enzymes are a family of RNA-binding proteins that catalyze the hydrolytic deamination of adenosine to inosine in dsRNA substrates.[1][6] In mammals, the ADAR family consists of ADAR1, ADAR2, and the catalytically inactive ADAR3.[1] ADAR1 and ADAR2 are the active enzymes, each with distinct expression patterns and substrate specificities.[1][6]
Key Applications:
-
Site-directed RNA editing: By designing guide RNAs that form a duplex with a target RNA, endogenous or recombinant ADARs can be directed to edit specific adenosine residues. This has therapeutic potential for correcting G-to-A mutations at the RNA level.
-
Functional genomics: Studying the effects of specific A-to-I editing events on protein function, splicing, and gene regulation.
-
Modulation of innate immunity: A-to-I editing of endogenous dsRNAs by ADAR1 is crucial for preventing the activation of the innate immune system by self-RNAs.[9]
Workflow for In Vitro ADAR Editing:
The general workflow involves the preparation of a dsRNA substrate, incubation with a source of active ADAR enzyme, and subsequent analysis of the editing efficiency.
Experimental Protocol: In Vitro ADAR Editing Assay
This protocol describes a method for in vitro editing of a dsRNA substrate using recombinant ADAR enzyme.
Materials:
-
Purified dsRNA substrate (e.g., chemically synthesized or in vitro transcribed)
-
Recombinant human ADAR2 (or other ADAR enzyme)
-
10X ADAR Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM DTT, 10 mM EDTA)
-
RNase Inhibitor
-
Nuclease-free water
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Reverse transcriptase and primers for RT-PCR
-
PCR reagents
-
DNA sequencing reagents and equipment
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
Component Volume (µL) Final Concentration 10X ADAR Reaction Buffer 2.5 1X dsRNA substrate (1 µM) 1.0 40 nM RNase Inhibitor (40 U/µL) 0.5 20 U Recombinant ADAR2 (50 nM) 1.0 2 nM | Nuclease-free water | up to 25 | - |
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination and RNA Purification:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Add 2 µL of Proteinase K (20 mg/mL) and incubate at 37°C for 30 minutes to digest the ADAR enzyme.
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the RNA by adding 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and resuspend the air-dried pellet in nuclease-free water.
-
-
Analysis of Editing Efficiency:
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the purified RNA using a reverse transcriptase and a gene-specific primer.
-
Amplify the cDNA region containing the target adenosine by PCR.
-
-
Sequencing:
-
The editing efficiency can be quantified by Sanger sequencing of the PCR product. The presence of both 'A' and 'G' peaks at the target position indicates successful editing. The relative peak heights can be used to estimate the percentage of edited transcripts.[1]
-
For higher accuracy and throughput, the PCR amplicons can be subjected to next-generation sequencing (NGS).[1][5]
-
-
Quantitative Data Analysis:
-
The percentage of editing is calculated as: (Peak Height of G) / (Peak Height of A + Peak Height of G) * 100% for Sanger sequencing data.
-
For NGS data, the editing level is the ratio of 'G' reads to the total reads ('A' + 'G') at the target site.
-
-
Quantitative Data Summary: ADAR Editing
The efficiency of ADAR-mediated editing is influenced by the dsRNA substrate sequence and structure, as well as the specific ADAR enzyme used.
| Substrate Feature | Effect on Editing Efficiency | Reference |
| dsRNA length | Longer dsRNA generally leads to higher editing efficiency. | [1] |
| Mismatches and bulges | Can either enhance or decrease editing depending on their position relative to the target adenosine. | [2] |
| Nearest-neighbor nucleotides | The sequence context immediately surrounding the target adenosine influences editing efficiency. | [2] |
| ADAR enzyme concentration | Higher enzyme concentrations generally lead to increased editing, up to a saturation point. | [2] |
Section 2: Co-transcriptional Incorporation of α-Inosine using T7 RNA Polymerase
Application Notes
T7 RNA polymerase is a highly efficient and promoter-specific DNA-dependent RNA polymerase commonly used for in vitro transcription (IVT).[10][11] By including inosine triphosphate (ITP) in the nucleotide mix, it is possible to synthesize RNA molecules where inosine is incorporated in place of guanosine.[7][8] This method is particularly useful for producing large quantities of inosine-containing RNA for structural studies, as probes, or for investigating the global effects of inosine on RNA function.
Key Applications:
-
Synthesis of RNA for structural biology: Inosine can be used to substitute for guanosine in RNA molecules destined for X-ray crystallography or NMR studies.
-
Generation of modified RNA probes: Inosine-containing RNA can be used as hybridization probes with altered binding properties.
-
Studying the effects of inosine on translation and RNA stability: The impact of widespread inosine incorporation on protein synthesis and RNA degradation can be assessed in vitro and in vivo.[8]
Workflow for Co-transcriptional Incorporation of Inosine:
The workflow is similar to a standard in vitro transcription reaction, with the key difference being the inclusion of ITP in the nucleotide mix.
Experimental Protocol: In Vitro Transcription with ITP
This protocol details the synthesis of inosine-containing RNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest.
-
T7 RNA Polymerase
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
ATP, CTP, UTP solutions (100 mM)
-
GTP and ITP solutions (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents for phenol:chloroform extraction and ethanol precipitation.
Procedure:
-
Template Preparation:
-
Ensure the DNA template is linear and purified. The 3' end of the template will determine the 3' end of the transcript (run-off transcription).
-
-
Reaction Setup:
-
Thaw all components on ice.
-
Prepare a nucleotide mix with the desired ratio of ITP to GTP. For example, to achieve a 1:1 ratio of I:G in the final RNA, a higher concentration of ITP relative to GTP may be required due to potential differences in incorporation efficiency.
-
Assemble the following reaction in a nuclease-free tube on ice:
Component Volume (µL) Final Concentration 10X Transcription Buffer 2.0 1X ATP, CTP, UTP (100 mM each) 0.5 each 2.5 mM each GTP (100 mM) X See table below ITP (100 mM) Y See table below Linear DNA Template (1 µg/µL) 1.0 50 ng/µL RNase Inhibitor (40 U/µL) 0.5 20 U T7 RNA Polymerase (50 U/µL) 1.0 2.5 U/µL | Nuclease-free water | up to 20 | - |
-
Example ITP:GTP Ratios:
Desired I:G Ratio X (µL GTP) Y (µL ITP) Final GTP (mM) Final ITP (mM) 0% Inosine 0.5 0 2.5 0 50% Inosine 0.25 0.25 1.25 1.25 | 100% Inosine | 0 | 0.5 | 0 | 2.5 |
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2 to 4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a column-based kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
-
Quantification of Inosine Incorporation:
-
The inosine content of the synthesized RNA can be determined by methods such as:
-
HPLC analysis of nucleosides: The RNA is digested to nucleosides and analyzed by HPLC.
-
Mass spectrometry: Provides a precise measurement of the mass of the RNA and can be used to determine the extent of inosine incorporation.[8]
-
Reverse transcription followed by sequencing: As inosine is read as guanosine, the frequency of G at positions corresponding to G or I in the template can be used to estimate incorporation.
-
-
Quantitative Data Summary: Inosine Incorporation by T7 RNA Polymerase
The incorporation of ITP by T7 RNA polymerase is stochastic and can be influenced by the concentration of ITP in the reaction mix. Higher concentrations of ITP relative to GTP generally lead to higher levels of inosine in the final RNA product.
| ITP Concentration in NTP Mix (mM) | Resulting Inosine Content in RNA (mol%) | Effect on Protein Translation | Reference |
| 0 | 0 | Normal | [8] |
| 0.1 | ~0.01 | Minor reduction | [8] |
| 1.0 | ~0.1 | Significant reduction | [8] |
| 10.0 | ~1.0 | Severe inhibition | [8] |
Note: The exact incorporation efficiency can vary depending on the specific reaction conditions and the sequence of the DNA template.
Conclusion
The enzymatic incorporation of α-inosine into RNA, either post-transcriptionally with ADAR enzymes or co-transcriptionally with T7 RNA polymerase, provides powerful tools for researchers and drug developers. The choice of method depends on the specific application, with ADAR-based approaches offering high specificity for targeted editing, and T7-based methods allowing for the bulk synthesis of inosine-containing RNAs. The protocols and data presented here provide a foundation for the successful application of these techniques in a variety of research and therapeutic contexts.
References
- 1. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Advances in Detection Methods for A‐to‐I RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Focused A-To-I RNA Editing Sites by Ultra-High-Throughput Sequencing in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Adenosine-to-Inosine RNA Editing | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Genome wide quantification of ADAR A-to-I RNA editing activity - ILANIT 2020 [program.eventact.com]
- 10. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine Deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-steady-state kinetics of initiation of transcription by T7 RNA polymerase: a new kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Inosine Phosphoramidite in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Alpha-inosine, an unnatural anomer of the naturally occurring β-inosine, offers unique properties for the design of novel oligonucleotides. When utilized as a phosphoramidite monomer in solid-phase synthesis, it allows for the site-specific introduction of an alpha-anomeric linkage into the nucleic acid backbone. This modification can confer desirable characteristics such as enhanced nuclease resistance and altered hybridization properties.
These application notes provide a comprehensive overview of the use of this compound phosphoramidite in solid-phase oligonucleotide synthesis, including detailed protocols, expected outcomes, and potential applications.
Data Presentation
The efficiency of solid-phase synthesis is a key parameter for the successful production of modified oligonucleotides. The following table summarizes the expected overall yields for the synthesis of alpha-anomeric oligodeoxyribonucleotides, providing a benchmark for the synthesis of this compound containing sequences.[1]
| Oligonucleotide Length | Overall Yield (%) |
| 15-mer | 27 |
| 20-mer | 29 |
Note: The overall yield is dependent on the average coupling efficiency per cycle. For modified phosphoramidites, a slightly lower coupling efficiency compared to standard phosphoramidites is often observed.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Containing Oligonucleotides
This protocol outlines the standard phosphoramidite cycle adapted for the incorporation of this compound. The synthesis is performed on an automated DNA/RNA synthesizer.
Materials:
-
This compound Phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF)
-
Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Cleavage and Deprotection Solution (e.g., Concentrated Ammonium Hydroxide)
Methodology:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. The amount of released DMT cation, measured by its absorbance at 498 nm, is used to determine the coupling efficiency of the previous cycle.
-
Coupling: The this compound phosphoramidite (or any other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 2-5 minutes) may be required for modified phosphoramidites like this compound to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
These four steps are repeated for each subsequent nucleotide until the desired sequence is synthesized.
Protocol 2: Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Methodology:
-
The solid support is transferred to a vial.
-
The cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) is added to the vial.
-
The vial is sealed and heated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
The solution is cooled, and the solid support is removed by filtration or centrifugation.
-
The resulting oligonucleotide solution is dried, typically by speed-vacuum centrifugation.
Protocol 3: Purification and Analysis
The crude oligonucleotide is purified to remove truncated sequences and other impurities.
Methodology:
-
Purification: The deprotected oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC). Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography are effective methods. The choice of method may depend on the properties of the oligonucleotide and the desired purity.
-
Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[1]
Visualizations
Diagram 1: Solid-Phase Synthesis Workflow for this compound Oligonucleotides
Caption: Workflow of solid-phase synthesis for this compound oligonucleotides.
Diagram 2: Logical Relationship in Antisense Therapy using this compound Oligonucleotides
Caption: Mechanism of action for this compound antisense oligonucleotides.
Applications in Research and Drug Development
Oligonucleotides containing this compound are promising tools for various applications, leveraging the unique properties of both the alpha-anomeric linkage and the inosine base.
-
Antisense Therapeutics: The alpha-anomeric backbone provides resistance to nuclease degradation, a critical feature for in vivo applications. The inosine base can form "wobble" base pairs with A, C, and U, which can be advantageous in targeting RNA sequences with potential single nucleotide polymorphisms (SNPs). This could lead to the development of more robust and broadly applicable antisense drugs.
-
Diagnostic Probes: The altered hybridization characteristics of alpha-anomeric oligonucleotides can be exploited to design highly specific probes for diagnostic assays. The ability of inosine to hybridize to multiple bases can be utilized in probes designed to detect a range of related sequences.
-
Aptamers and Catalytic Nucleic Acids: The introduction of this compound can alter the three-dimensional structure of oligonucleotides, potentially leading to the discovery of novel aptamers with high affinity and specificity for various targets, or to the development of catalytic nucleic acids (ribozymes and DNAzymes) with unique activities.
References
Application Notes and Protocols for the In vitro Detection of α-Inosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Inosine is a naturally occurring nucleoside formed by the deamination of adenosine. It plays a crucial role in various biological processes, including the modulation of immune responses and neurotransmission. The accurate in vitro detection and quantification of α-inosine are essential for a wide range of research and drug development applications, from understanding its physiological functions to screening for potential therapeutic agents that modulate its metabolic pathways.
These application notes provide an overview of various analytical methods for the in vitro detection of α-inosine, complete with detailed protocols for key techniques. The methods discussed include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), enzymatic assays, and biosensor-based detection.
Analytical Methods Overview
A variety of methods are available for the detection of α-inosine, each with its own advantages in terms of sensitivity, selectivity, and throughput.[1] Direct detection methods, such as chromatography and mass spectrometry, identify the inosine molecule itself.[1] Indirect methods often rely on the enzymatic conversion of inosine to another detectable product or infer its presence from A-to-G discrepancies in sequencing data, as inosine is recognized as guanosine by reverse transcriptase.[1][2][3][4]
Table 1: Comparison of Quantitative Performance of α-Inosine Detection Methods
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| HPLC-UV | Inosine, Hypoxanthine | Human Plasma | LOD: 100 ng/mL | 0.25 - 5 µg/mL | Cost-effective, robust | Lower sensitivity compared to MS |
| SPE-HPLC-MS/MS | Inosine | Human Plasma | LLOQ: 28.5 ng/mL | 28.5 - 912.0 ng/mL | High sensitivity and selectivity | Requires specialized equipment |
| LC-MS/MS | Adenosine, Guanosine, Inosine (from mono- and triphosphates) | Human Cells (PBMCs, RBCs) | LLOQ: 0.25 pmol/sample (Inosine) | 0.25 - 50.0 pmol/sample (Inosine) | Simultaneous quantification of multiple nucleotides | Complex sample preparation |
| Enzymatic Assay (Fluorescence) | Inosine | Biological Samples | LOD: 1 µM | 1 - 25 µM | High-throughput, simple procedure | Potential interference from hypoxanthine and xanthine |
| Electrochemical Biosensor | Inosine Monophosphate | Meat Samples | LOD: 0.0013 g/L | 0.01 - 20 g/L | High sensitivity, rapid detection | May require specific surface functionalization |
| Microneedle-Based Electrochemical Biosensor | Hypoxanthine (downstream of inosine) | Fish Tissue | LOD: 2.18 ± 0.75 µM | 5 - 200 µM | Real-time monitoring, minimally invasive | Indirect detection of inosine |
| Forced Intercalation Peptide Nucleic Acid (PNA) Probes | Inosine-containing transcripts | In vitro | Not specified | Not specified | Single-step, real-time detection of edited RNA | Primarily for qualitative detection in RNA |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a method for the simultaneous determination of inosine and its metabolite, hypoxanthine, in plasma samples.[5]
Workflow for HPLC-UV Detection of Inosine
Caption: Workflow for HPLC-UV detection of inosine.
Materials:
-
HPLC system with UV detector
-
Monolithic C18 column
-
Centrifugal filtration units
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Deionized water
-
Inosine and hypoxanthine standards
Procedure:
-
Sample Preparation:
-
Collect plasma samples.
-
Prepare samples using a one-step centrifugal filtration method to remove proteins. High component recoveries of approximately 98% can be achieved, which may eliminate the need for an internal standard.[5]
-
-
Chromatographic Conditions:
-
Column: Monolithic C18
-
Mobile Phase A: 0.1% TFA in deionized water (pH 2.2)
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Gradient: A methanol gradient is used for separation.[5] (Note: The specific gradient profile should be optimized based on the system and column used).
-
Detection: UV at 254 nm[6]
-
-
Data Analysis:
-
Identify inosine and hypoxanthine peaks by comparing their retention times with those of the standards.
-
Quantify the concentrations based on the peak areas of the calibration curve generated from the standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of inosine in human plasma using solid-phase extraction (SPE) for sample cleanup.[7]
Workflow for SPE-LC-MS/MS Detection of Inosine
Caption: Workflow for SPE-LC-MS/MS detection of inosine.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solid-phase extraction cartridges
-
Inosine standard and a suitable internal standard
-
Acetonitrile, methanol, and formic acid (or other appropriate mobile phase components)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Add an internal standard to the human plasma samples.
-
Perform solid-phase extraction to isolate inosine and the internal standard.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the extracted analytes using a suitable C18 column and mobile phase gradient.
-
Mass Spectrometry:
-
-
Data Analysis:
-
Quantify inosine based on the ratio of the peak area of the analyte to that of the internal standard.
-
The calibration curve should demonstrate good linearity (R² > 0.999).[7]
-
Enzymatic Assay for Inosine Detection
This protocol outlines a simple, high-throughput method for determining inosine concentration in biological samples using a coupled enzyme reaction that results in a fluorescent signal.[8]
Signaling Pathway for Enzymatic Inosine Assay
Caption: Signaling pathway for enzymatic inosine assay.
Materials:
-
Fluorescence microplate reader
-
Commercially available inosine assay kit (e.g., BioAssay Systems' EnzyFluo™ Inosine Assay Kit)
-
Biological samples (e.g., cell lysate, serum)
-
Inosine standards
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the provided inosine standards.
-
For each sample, prepare two wells: one for the sample and one for a sample blank (without the Purine Nucleoside Phosphorylase, PNP, enzyme) to account for interference from hypoxanthine and xanthine.[8]
-
-
Assay Reaction:
-
Add the single working reagent (containing the enzyme mix and fluorescent probe) to all wells (standards, samples, and sample blanks).
-
Incubate at room temperature for 30 minutes.[8]
-
-
Detection:
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the sample blank from the sample reading.
-
Determine the inosine concentration in the samples by comparing the corrected fluorescence values to the standard curve.
-
Indirect Detection of Inosine in RNA via Sequencing
The presence of inosine in RNA can be detected indirectly through sequencing methods because reverse transcriptase recognizes inosine as guanosine.[2][3][4] This A-to-I change is identified as an A-to-G discrepancy when comparing the cDNA sequence to the genomic DNA sequence.[2][4]
Workflow for Sequencing-Based Inosine Detection
Caption: Workflow for sequencing-based inosine detection.
Materials:
-
RNA isolation kit
-
Reverse transcriptase
-
PCR reagents and primers flanking the region of interest
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
RNA Isolation and Reverse Transcription:
-
PCR Amplification and Sequencing:
-
Amplify the cDNA region of interest using PCR.
-
Sequence the PCR products using either Sanger sequencing for targeted analysis or NGS for transcriptome-wide analysis.[3]
-
-
Data Analysis:
-
Align the obtained cDNA sequences with the corresponding genomic DNA sequence.
-
Identify A-to-G mismatches, which indicate the original sites of adenosine-to-inosine editing.[2]
-
For Sanger sequencing, the extent of editing at a specific site can be quantified by analyzing the relative peak heights of A and G in the electropherogram.[2][3]
-
Conclusion
The choice of analytical method for the in vitro detection of α-inosine depends on the specific research question, required sensitivity, sample matrix, and available instrumentation. HPLC and LC-MS/MS offer robust and quantitative approaches for analyzing inosine in various biological fluids. Enzymatic assays provide a high-throughput option for rapid screening. Biosensors are emerging as a promising technology for real-time and sensitive detection. Finally, sequencing-based methods are invaluable for identifying inosine within RNA molecules, providing insights into the landscape of RNA editing. The protocols provided herein serve as a starting point for researchers to develop and optimize their in vitro assays for α-inosine.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Adenosine-to-Inosine Editing Events in Cellular RNA | Springer Nature Experiments [experiments.springernature.com]
- 5. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 8. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in α-Nucleoside Phosphoramidite Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of α-anomeric oligonucleotides using phosphoramidite chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency in α-nucleoside phosphoramidite coupling?
A1: Low coupling efficiency is a frequent challenge in α-nucleoside phosphoramidite coupling. The primary reasons include:
-
Steric Hindrance: The axial orientation of the phosphoramidite group in α-anomers presents significant steric challenges, impeding the approach of the growing oligonucleotide chain.[1][2] This is a more pronounced issue with α-anomers compared to their β-counterparts.
-
Suboptimal Activator: The choice and concentration of the activator are critical. Standard activators for β-nucleosides, like tetrazole, may not be potent enough to overcome the steric hindrance of α-nucleosides.[3][4]
-
Moisture Contamination: Water in the reagents or solvents (especially acetonitrile) will react with the activated phosphoramidite, leading to a lower yield of the desired product.[5][6]
-
Reagent Quality: Degradation of the phosphoramidite or activator due to improper storage or handling can significantly reduce coupling efficiency.[5][7]
Q2: What are common side reactions observed during α-nucleoside coupling?
A2: Several side reactions can occur, leading to impurities and reduced yield:
-
Formation of (n+1) Oligonucleotides: Premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite by an overly acidic activator can lead to the coupling of a dimer, resulting in an (n+1) impurity.[8]
-
Phosphoramidite Oxidation: Exposure of the phosphoramidite to air or moisture can lead to its oxidation, rendering it inactive for coupling.[5]
-
Base Modification: Although less common with standard protecting groups, certain conditions can lead to modification of the nucleobases, especially guanine.[9]
Q3: Are there specific challenges associated with the deprotection and purification of α-oligonucleotides?
A3: Yes, the unique stereochemistry of α-oligonucleotides can present challenges during downstream processing:
-
Incomplete Deprotection: Incomplete removal of protecting groups from the nucleobases or the phosphate backbone is a common issue that can affect the purity and biological activity of the final product.[9][10] The choice of deprotection reagents and conditions may need to be optimized.[11][12][13]
-
Purification Difficulties: The separation of the full-length α-oligonucleotide from truncated sequences (shortmers) and other synthesis-related impurities can be challenging.[14] Anion-exchange and reverse-phase HPLC are common purification methods, and the choice depends on the length and modifications of the oligonucleotide.[14][15][16][17]
Troubleshooting Guide
Problem 1: Low or No Coupling Efficiency
-
Question: My trityl monitor shows a very low or no increase in signal after the coupling step for an α-nucleoside. What should I do?
-
Answer: This indicates a failure in the coupling reaction. Here are the potential causes and solutions:
| Probable Cause | Recommended Solution |
| Suboptimal Activator | Switch to a more potent activator. For sterically hindered α-nucleosides, stronger activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are often more effective than standard tetrazole.[4][8] Consider increasing the activator concentration or the coupling time. |
| Moisture Contamination | Ensure all reagents and solvents, particularly acetonitrile, are anhydrous.[6] Use fresh, high-quality reagents. Implement stringent anhydrous techniques during reagent preparation and on the synthesizer. |
| Degraded Phosphoramidite | Use fresh, properly stored α-nucleoside phosphoramidite. Avoid repeated freeze-thaw cycles. Perform a quality check of the phosphoramidite solution. |
| Insufficient Coupling Time | The steric bulk of α-nucleosides may require longer coupling times compared to β-anomers.[1] Try extending the coupling time in your synthesis protocol. |
| Inefficient Mixing | Ensure proper mixing of reagents on the solid support. Check the flow rates and delivery paths of your synthesizer. |
Problem 2: Presence of Unexpected Peaks in HPLC Analysis
-
Question: My crude oligonucleotide product shows multiple unexpected peaks during HPLC analysis. What could be the cause?
-
Answer: Unexpected peaks often correspond to synthesis-related impurities. The following troubleshooting steps can help identify and resolve the issue:
| Probable Cause | Recommended Solution |
| Truncated Sequences (Shortmers) | This is often due to incomplete capping of unreacted 5'-hydroxyl groups. Ensure your capping reagent is fresh and the capping step is efficient.[7][18] |
| (n+1) Impurities | An overly acidic activator can cause detritylation of the phosphoramidite before coupling.[8] Consider using a less acidic activator like DCI or adding a non-nucleophilic base to the activator solution. |
| Incomplete Deprotection | Residual protecting groups on the bases or phosphate backbone can lead to extra peaks.[10] Optimize your deprotection conditions by extending the time or using a stronger deprotection solution as appropriate for your protecting groups.[11][12] |
| Phosphoramidite Dimer Formation | This can occur if the phosphoramidite solution contains activated dimers.[8] Use fresh phosphoramidite and ensure proper storage. |
Quantitative Data
Table 1: Comparison of Activators for α-Nucleoside Phosphoramidite Coupling
| Activator | Typical Concentration (M) | Key Advantages | Potential Drawbacks |
| 1H-Tetrazole | 0.25 - 0.5 | Standard, cost-effective. | May have lower efficiency for sterically hindered α-nucleosides.[3][4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 | More acidic and soluble than tetrazole, leading to faster coupling.[8] | Higher acidity can increase the risk of detritylation and (n+1) formation.[8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 - 0.5 | Highly effective for RNA synthesis and can be beneficial for α-nucleosides.[8] | More acidic than ETT, posing a higher risk of side reactions.[8] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 | Less acidic than tetrazoles, reducing the risk of (n+1) formation. Highly soluble.[8] | May require longer coupling times for some sterically demanding couplings. |
Experimental Protocols
Protocol 1: Standard α-Nucleoside Phosphoramidite Coupling Cycle
This protocol outlines a typical cycle for the automated solid-phase synthesis of an α-oligonucleotide.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flow the deblocking solution through the synthesis column to remove the 5'-DMT protecting group from the support-bound oligonucleotide.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
α-Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for the optimized coupling time (typically longer than for β-anomers).
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.
-
Capping B: 16% N-Methylimidazole in THF.
-
-
Procedure: Deliver the capping solutions to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: Flow the oxidizing solution through the column to convert the phosphite triester linkage to a more stable phosphate triester.
-
Wash: Wash the column with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent α-nucleoside addition.
Visualizations
Caption: Experimental workflow for α-nucleoside phosphoramidite coupling.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral and steric effects in the efficient binding of alpha-anomeric deoxyoligonucleoside N-alkylphosphoramidates to ssDNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. alfachemic.com [alfachemic.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcluster.com [labcluster.com]
- 15. bio-works.com [bio-works.com]
- 16. Method of Oligonucleotide Purification [biosyn.com]
- 17. xtalks.com [xtalks.com]
- 18. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Alpha-Inosine Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing annealing conditions for oligonucleotides containing the modified base, alpha-inosine. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard nucleosides?
This compound is a stereoisomer of the naturally occurring beta-inosine. In standard DNA and RNA, the nucleobase is attached to the C1' carbon of the sugar in the beta configuration. In this compound, the base is in the alpha configuration. This altered stereochemistry can affect the helical structure of the oligonucleotide duplex, potentially impacting its stability and hybridization kinetics. While Watson-Crick base pairing is thought to be stereospecific for homochiral oligonucleotides, the precise effects of incorporating an alpha-anomer into a beta-oligonucleotide duplex are not extensively documented and may lead to local structural distortions.[1]
Q2: How does inosine base pairing affect my experiment?
Inosine is considered a "universal" base to some extent, but it has preferential pairing partners. It preferentially pairs with cytosine (C), forming a stable I-C pair.[2][3][4][5] Its pairing with other bases is less stable, with a general stability order of I-C > I-A > I-G ≈ I-T.[6] When designing your experiment, it is crucial to account for these pairing preferences. Inosine is often interpreted as guanosine (G) by cellular machinery like polymerases and ribosomes.[4][7]
Q3: How do I calculate the melting temperature (Tm) for an oligo containing this compound?
Calculating the precise Tm for oligos with modifications like this compound can be challenging as standard calculators may not account for them.[8][9][10][11] As a starting point, you can use a standard Tm calculator and substitute inosine with guanosine, as they have similar pairing properties with cytosine. However, be aware that the alpha-configuration and its potential destabilizing effect may lower the actual Tm. It is highly recommended to empirically determine the Tm or perform an annealing temperature gradient experiment to find the optimal temperature.[12][13]
Q4: What is the recommended buffer for annealing this compound containing oligos?
A standard annealing buffer should be sufficient for oligos containing this compound. The key components are a buffering agent to maintain pH, and salt to facilitate hybridization by shielding the negative charges of the phosphate backbone.[14]
Troubleshooting Guide
Issue 1: Low yield of annealed duplex.
-
Question: I am seeing a low yield of my duplex product on a gel. What could be the cause?
-
Answer:
-
Suboptimal Annealing Temperature: The actual Tm of your this compound containing oligo might be lower than the calculated value. Try performing a temperature gradient PCR or stepwise decrease the annealing temperature in 2°C increments to find the optimal condition.[12][13][15]
-
Inequimolar concentrations: Ensure that the two complementary strands are mixed in an equimolar ratio. An excess of one strand will result in leftover single-stranded oligos.[14]
-
Slow Cooling Rate: For sequences prone to secondary structures or with high GC content, a slow cooling rate is critical to allow for proper hybridization.[14][16] Try a gradual cooling ramp on a thermocycler.[17][18]
-
Inosine Mismatches: The presence of inosine opposite bases other than cytosine can significantly destabilize the duplex.[2][7] Review your oligo design to ensure optimal pairing.
-
Issue 2: Multiple bands on a gel after annealing.
-
Question: My annealed sample shows multiple bands on a gel, including bands that migrate faster or slower than the expected duplex. Why is this happening?
-
Answer:
-
Secondary Structures: Single-stranded oligos, especially those with high GC content, can form hairpins or other secondary structures that may not fully denature.[16] Ensure your initial denaturation step is sufficient (e.g., 95°C for 2-5 minutes).[14]
-
Concatenated Products: At high oligonucleotide concentrations, you might observe the formation of higher-order structures. Try reducing the concentration of your oligos during annealing.
-
Degradation: If you see a smear or bands migrating faster than your single-stranded oligos, it could indicate degradation by nucleases. Ensure you are using nuclease-free water and buffer components.[16] Adding EDTA to your annealing buffer can help by chelating divalent cations that are cofactors for many nucleases.[14]
-
Issue 3: Complete failure of annealing.
-
Question: I do not see any evidence of duplex formation. What should I check?
-
Answer:
-
Incorrect Oligo Sequences: Double-check that you have mixed the correct complementary strands.
-
Buffer Composition: Verify the composition of your annealing buffer, particularly the salt concentration. Insufficient salt will hinder hybridization.[14]
-
Oligo Quality: The presence of impurities or truncated sequences from synthesis can interfere with annealing. Consider having your oligos PAGE or HPLC purified.[19]
-
Extreme Base Composition: Sequences with very high AT content and internal inosine residues might have a Tm that is too low for stable duplex formation under your current conditions.
-
Data Presentation
Table 1: Recommended Annealing Buffer Compositions
| Component | Concentration | Purpose |
| Tris-HCl, pH 7.5-8.0 | 10 mM | Maintains a stable pH.[14] |
| NaCl or KCl | 50 mM | Provides necessary ionic strength for hybridization.[14] |
| EDTA | 1 mM | Chelates divalent cations to prevent oligo degradation by nucleases.[14] |
| Nuclease-free Water | To final volume | Ensures a nuclease-free environment.[16] |
Table 2: General Thermocycler Protocol for Annealing
| Step | Temperature | Duration |
| Denaturation | 95°C | 2-5 minutes |
| Annealing | Tm - 5°C (or gradient) | 1 minute |
| Gradual Cooling | Ramp down to 25°C | Over 45-60 minutes |
| Storage | 4°C | Hold |
Experimental Protocols
Protocol 1: Standard Annealing of this compound Containing Oligonucleotides
-
Resuspend each oligonucleotide in the 1X Annealing Buffer to a stock concentration of 100 µM.
-
In a sterile PCR tube, mix the complementary oligonucleotides to a final concentration of 10-50 µM each in 1X Annealing Buffer. Ensure equimolar amounts of each oligo.
-
Place the tube in a thermocycler.
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.[14]
-
Gradually cool the mixture to room temperature. A recommended ramp rate is -1°C/minute.[19]
-
The annealed oligonucleotides can be stored at -20°C.
-
To verify annealing, run an aliquot of the annealed duplex alongside the single-stranded oligos on a non-denaturing polyacrylamide gel (PAGE) or a high-resolution agarose gel. The duplex should migrate slower than the single strands.
Protocol 2: Optimization of Annealing Temperature using a Gradient
-
Prepare a master mix of your equimolar oligonucleotides in 1X Annealing Buffer.
-
Aliquot the master mix into a strip of PCR tubes.
-
Place the tubes in a thermocycler with a gradient feature.
-
Set the denaturation step to 95°C for 5 minutes.
-
Set the annealing step with a temperature gradient. A typical gradient could be from Tm - 10°C to Tm + 5°C.
-
Follow with a gradual cooling to room temperature and a 4°C hold.
-
Analyze the products from each temperature point on a non-denaturing gel to determine the temperature that yields the highest amount of duplex product with minimal side products.
Mandatory Visualizations
Caption: Workflow for annealing this compound containing oligonucleotides.
Caption: Troubleshooting logic for common annealing issues.
References
- 1. Stereospecificity of Oligonucleotide Interactions Revisited: No Evidence for Heterochiral Hybridization and Ribozyme/DNAzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inosine (I) vs. degenerate base "N" in oligo - Generi Biotech [generi-biotech.com]
- 4. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 5. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the base pairing properties of deoxyinosine by solid phase hybridisation to oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine in Biology and Disease [mdpi.com]
- 8. Tm Calculator | Oligo melting temperature [promega.sg]
- 9. Gene Link - Oligo Tm calculator melting temperature of oligonucleotide [genelink.com]
- 10. Oligonucleotide Properties Calculator [oligocalc.eu]
- 11. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 14. Annealing of Oligonucleotides [biosyn.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. idtdna.com [idtdna.com]
- 17. static.igem.org [static.igem.org]
- 18. Protocol for Annealing Oligonucleotides_çç©æ¢ç´¢ [biodiscover.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting α-Inosine Degradation During Synthesis
Welcome to the Technical Support Center for α-inosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the chemical synthesis of α-inosine. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of α-inosine degradation during synthesis?
The most significant cause of α-inosine degradation during synthesis is the cleavage of the N-glycosidic bond, which is susceptible to acidic conditions. Purine nucleosides, including inosine, are much more prone to acid-catalyzed hydrolysis than pyrimidine nucleosides. This instability can lead to the loss of the desired product and the formation of hypoxanthine and the corresponding sugar derivative as impurities. While generally stable under neutral and alkaline conditions, prolonged exposure to strong bases can also lead to degradation of the hypoxanthine base itself.
Q2: How does the anomeric configuration (α vs. β) affect the stability of the glycosidic bond?
Q3: What are common impurities encountered during α-inosine synthesis?
Common impurities include:
-
β-inosine: The β-anomer is often a significant byproduct of glycosylation reactions.
-
Hypoxanthine: Formed from the cleavage of the N-glycosidic bond.
-
Degradation products of the sugar moiety: Resulting from harsh reaction conditions.
-
Side-products from protecting groups: Incomplete deprotection or side reactions involving protecting groups can lead to impurities.
-
Unreacted starting materials: Incomplete reaction can leave residual starting materials.
Troubleshooting Guides
Problem 1: Low yield of α-inosine with a high proportion of the β-anomer.
This is a common challenge in nucleoside synthesis, as controlling anomeric selectivity can be difficult.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Glycosylation Method | The choice of glycosylation method significantly impacts the α/β ratio. The Vorbrüggen glycosylation is a commonly used method. Experiment with different Lewis acids, solvents, and temperatures to optimize for the α-anomer. |
| Incorrect Protecting Groups on the Sugar | The nature of the protecting group at the C2' position of the ribose moiety can influence the stereochemical outcome. Non-participating protecting groups are generally preferred to avoid the formation of an oxonium ion that can lead to the thermodynamically more stable β-anomer. |
| Anomerization during Reaction or Work-up | Prolonged reaction times or exposure to acidic/basic conditions during work-up can lead to anomerization. Monitor the reaction closely and perform a neutral work-up if possible. |
Experimental Protocol: Optimizing Anomeric Selectivity in Vorbrüggen Glycosylation
This protocol provides a general framework for optimizing the glycosylation reaction to favor the α-anomer.
-
Preparation of the Silylated Base:
-
Dry hypoxanthine under vacuum at 60-80°C for at least 4 hours.
-
Suspend the dried hypoxanthine in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating complete silylation.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve the protected ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α/β-D-ribofuranose) in anhydrous acetonitrile.
-
Cool the solution of the silylated base to the desired temperature (e.g., 0°C, -20°C, or -40°C).
-
Slowly add the solution of the protected ribose donor to the silylated base solution.
-
Add the Lewis acid (e.g., TMSOTf, SnCl₄) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the α and β anomers.
-
Problem 2: Significant degradation of α-inosine during the deprotection step.
Deprotection often involves acidic or basic conditions that can cleave the labile glycosidic bond of α-inosine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Harsh Acidic Deprotection Conditions | Strong acids like trifluoroacetic acid (TFA) can rapidly cleave the glycosidic bond. Use milder acidic conditions or a two-step deprotection strategy if possible. |
| Prolonged Exposure to Strong Base | While more stable to base than acid, prolonged treatment with strong bases (e.g., sodium methoxide) at elevated temperatures can lead to degradation of the hypoxanthine ring. Use milder basic conditions or shorter reaction times. |
| Incompatible Protecting Groups | The chosen protecting groups may require harsh conditions for removal that are not compatible with the stability of α-inosine. |
Experimental Protocol: Mild Deprotection of Protected α-Inosine
This protocol describes a two-step deprotection method that is often used to minimize degradation.
-
Removal of Acyl Protecting Groups (e.g., Benzoyl):
-
Dissolve the protected α-inosine in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature and monitor by TLC until the acyl groups are removed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or by adding a slight excess of acetic acid.
-
Filter and concentrate the solution.
-
-
Removal of Silyl Protecting Groups (if present):
-
Dissolve the partially deprotected α-inosine in anhydrous tetrahydrofuran (THF).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TREAT-HF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography or recrystallization.
-
Problem 3: Difficulty in separating α- and β-inosine anomers.
The similar polarity of the α and β anomers can make their separation by standard chromatography challenging.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | The chosen solvent system for column chromatography may not be optimal for separating the anomers. |
| Co-elution of Anomers | The anomers may have very similar retention times on the chromatographic column. |
Experimental Protocol: Analytical and Preparative Separation of α- and β-Inosine Anomers
1. Analytical Separation by HPLC:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water or a buffer (e.g., ammonium acetate) is typically employed.
-
Detection: UV detection at a wavelength of approximately 249 nm.
-
Optimization: Adjust the gradient slope and flow rate to maximize the resolution between the α and β anomer peaks.
2. Preparative Separation by Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of dichloromethane/methanol or chloroform/methanol is often effective. A shallow gradient of the more polar solvent can improve separation.
-
Technique: Careful packing of the column and slow elution are crucial for good separation. Multiple chromatographic runs may be necessary for high purity.
3. Characterization of Anomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between α and β anomers. The chemical shift and coupling constants of the anomeric proton (H-1') are characteristic for each anomer.
-
Optical Rotation: The specific rotation of the pure α and β anomers will have different values and signs.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in α-inosine synthesis.
Caption: Troubleshooting workflow for α-inosine synthesis.
Signaling Pathway of Acid-Catalyzed Degradation
The primary degradation pathway for α-inosine in the presence of acid is the hydrolysis of the N-glycosidic bond.
Caption: Acid-catalyzed degradation of α-inosine.
References
Technical Support Center: Enhancing the Purity of Synthesized α-Inosine
Welcome to the technical support center for the synthesis and purification of α-inosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of α-inosine?
A1: During the synthesis of α-inosine, several impurities can arise. The most common include the thermodynamically more stable β-anomer of inosine, unreacted starting materials such as hypoxanthine and protected ribose derivatives, and related purine nucleosides like guanosine or adenosine if cross-contamination occurs.[1] Additionally, by-products from side reactions and residual solvents from the purification process can also be present.
Q2: How can I confirm the anomeric configuration of my synthesized inosine?
A2: The most definitive method for confirming the α-anomeric configuration is through Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] In the ¹H NMR spectrum, the anomeric proton (H-1') of the α-anomer typically appears as a doublet with a smaller coupling constant (J) value compared to the β-anomer. For α-anomers of 2'-deoxyuridines, this has been well-documented.[3] 13C NMR can also be used to distinguish between anomers based on the chemical shift of the anomeric carbon.[2] High-Performance Liquid Chromatography (HPLC) using a chiral column can also be employed to separate and identify α- and β-anomers.[4][5]
Q3: What is a typical acceptable purity level for research-grade α-inosine?
A3: For most research applications, a purity of ≥98% is generally considered acceptable. However, for more sensitive assays, such as those in drug development or crystallography, a purity of ≥99.5% is often required. The purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
Troubleshooting Guides
Issue 1: Low Yield of α-Inosine after Synthesis
Symptom: The final yield of α-inosine after synthesis and initial work-up is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. If the reaction stalls, consider adding fresh reagents or extending the reaction time. |
| Suboptimal Reaction Conditions | Ensure all reagents and solvents are anhydrous, as moisture can quench the Lewis acid catalyst and hydrolyze intermediates. Optimize the reaction temperature and stoichiometry of reactants. |
| Degradation of Product | α-Inosine can be sensitive to harsh acidic or basic conditions during work-up. Use mild conditions for deprotection and neutralization steps. |
| Loss during Extraction | α-Inosine has some water solubility. If performing an aqueous work-up, saturate the aqueous layer with a salt like NaCl to reduce the solubility of the product and back-extract the aqueous layer multiple times with an organic solvent. |
Issue 2: Presence of β-Inosine Impurity in the Final Product
Symptom: HPLC analysis of the purified product shows a significant peak corresponding to the β-inosine anomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Lack of Stereocontrol in Glycosylation | The choice of protecting groups on the ribose sugar is crucial for stereocontrol. Acyl protecting groups at the C-2 position can promote the formation of the β-anomer through neighboring group participation.[6] Using a non-participating protecting group at C-2 can favor the α-anomer. The choice of Lewis acid and reaction conditions also influences the anomeric ratio. |
| Anomerization during Work-up or Purification | Prolonged exposure to acidic or basic conditions can cause anomerization. Ensure that all work-up and purification steps are carried out under neutral or near-neutral conditions and at low temperatures if possible. |
| Inefficient Purification | The α- and β-anomers can be difficult to separate. Use a high-resolution separation technique like preparative HPLC with a suitable chiral or reverse-phase column.[4][7] Alternatively, fractional crystallization can sometimes be effective in separating anomers. |
Experimental Protocols
Protocol 1: Synthesis of α-Inosine (Adapted from General Alpha-Nucleoside Synthesis)
This protocol is a general guideline and may require optimization.
-
Preparation of Silylated Hypoxanthine:
-
Suspend hypoxanthine in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the hypoxanthine is fully dissolved and silylated. Monitor by TLC.
-
Remove the solvent under reduced pressure to obtain the silylated hypoxanthine as an oil or solid.
-
-
Glycosylation Reaction:
-
Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in anhydrous acetonitrile.
-
Add the silylated hypoxanthine to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add a Lewis acid catalyst (e.g., TMSOTf) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
-
Deprotection:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in methanolic ammonia and stir at room temperature until the benzoyl protecting groups are removed (monitor by TLC).
-
Evaporate the solvent to dryness.
-
-
Purification:
-
Purify the crude α-inosine using column chromatography on silica gel or by preparative HPLC.
-
Protocol 2: Recrystallization of α-Inosine for Enhanced Purity
-
Solvent Selection:
-
Determine a suitable solvent system. A common system for inosine is a mixture of ethanol and water.[3] The ideal solvent should dissolve the α-inosine at high temperatures but have low solubility at low temperatures.
-
-
Dissolution:
-
Place the crude α-inosine in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent mixture (e.g., 80% ethanol in water) until the solid is completely dissolved.[3]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques for α-Inosine
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 98-99.5% | 70-85% | Simple, cost-effective, scalable. | May not effectively remove closely related impurities like the β-anomer. |
| Silica Gel Column Chromatography | >99% | 50-70% | Good for removing a wide range of impurities. | Can be time-consuming and may lead to product loss on the column. |
| Preparative HPLC | >99.5% | 40-60% | High resolution, excellent for separating isomers. | Expensive, limited scalability, requires specialized equipment. |
Visualizations
Caption: Experimental workflow for α-inosine synthesis and purification.
Caption: Troubleshooting logic for low purity of synthesized α-inosine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR conformational study of a variety of alpha-anomers of C5-substituted 2'-deoxyuridines: comparison to their antiherpetic beta counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the diastereoisomeric excess of uridine, inosine and adenosine cyanohydrins determined by HPLC-DAD and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. shodex.com [shodex.com]
Preventing anomerization during alpha-inosine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of alpha-inosine, with a primary focus on preventing anomerization and controlling stereoselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly concerning the control of anomeric purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Inosine Product | 1. Incomplete silylation of hypoxanthine. | - Ensure anhydrous conditions and use a sufficient excess of silylating agent (e.g., HMDS or BSA).- Confirm silylation completion via IR spectroscopy (disappearance of N-H and C=O stretches) or by preparing a sample for NMR. |
| 2. Inactive Lewis acid catalyst. | - Use a freshly opened or properly stored Lewis acid (e.g., TMSOTf, SnCl₄).- Consider using a stronger Lewis acid if the reaction is sluggish, but be mindful of potential side reactions. | |
| 3. Degradation of the sugar donor or product. | - Maintain strict anhydrous conditions throughout the reaction.- Purify the sugar donor before use.- Perform the reaction at the recommended temperature to avoid decomposition. | |
| Poor α-Anomer Selectivity (High β-Anomer Formation) | 1. Reaction temperature is too low. | - In Vorbrüggen glycosylation, higher temperatures can favor the formation of the thermodynamically more stable α-anomer. Consider increasing the reaction temperature in a controlled manner. |
| 2. Neighboring group participation from the C2'-protecting group on the ribose moiety. | - Use a non-participating protecting group at the C2' position of the ribose sugar to avoid favoring the formation of the β-anomer. | |
| 3. Choice of Lewis acid. | - The choice of Lewis acid can influence the anomeric ratio. Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄) to optimize for the α-anomer. | |
| Formation of N7-Isomer instead of N9-Isomer | 1. Kinetic vs. thermodynamic control. | - In some purine glycosylations, the N7-isomer is the kinetic product, while the desired N9-isomer is the thermodynamic product. Prolonged reaction times or higher temperatures can facilitate the rearrangement to the N9-isomer. |
| 2. Steric hindrance at N9. | - Ensure the silylation of the purine is complete to direct the glycosylation to the N9 position. | |
| Difficult Separation of α and β Anomers | 1. Co-elution in chromatography. | - Optimize HPLC conditions by using a longer column, a different stationary phase (e.g., C18), or a shallower gradient.[1] - Consider preparative HPLC for challenging separations.[2] |
| 2. Similar solubility properties. | - Attempt fractional crystallization with different solvent systems to selectively precipitate one anomer. | |
| Anomerization During Workup or Purification | 1. Presence of acidic or basic impurities. | - Neutralize the reaction mixture carefully during workup.- Use a neutral solvent system for chromatography. |
| 2. High temperatures during purification. | - Avoid excessive heat during solvent evaporation and chromatography. |
Factors Influencing Anomeric Ratio in Purine Glycosylation
The following table summarizes key experimental parameters and their general effect on the α/β anomeric ratio in purine nucleoside synthesis.
| Factor | Condition Favoring α-Anomer | Condition Favoring β-Anomer | Notes |
| Temperature | Higher temperatures (e.g., 30°C to reflux) | Lower temperatures (e.g., -7°C to room temperature) | Higher temperatures can allow for thermodynamic equilibration, which may favor the α-anomer in some systems.[3] |
| Lewis Acid | Varies with substrate; requires empirical optimization. SnCl₄ has been used where TMSOTf failed, though with poor selectivity in some cases.[2] | TMSOTf is commonly used and often gives good β-selectivity with participating protecting groups. | The choice of Lewis acid is critical and its effect on stereoselectivity can be substrate-dependent. |
| C2' Protecting Group on Ribose | Non-participating groups (e.g., ether, benzyl) | Participating groups (e.g., acetyl, benzoyl) | Participating groups at the C2' position form a dioxolenium ion intermediate that sterically hinders attack from the α-face, leading to the β-anomer. |
| Solvent | Aprotic, non-polar solvents may favor α-selectivity in some cases. | Polar, coordinating solvents can influence the reactivity of the Lewis acid and the conformation of the sugar intermediate. | Solvent effects are complex and often need to be determined empirically. |
| Reaction Time | Longer reaction times may allow for equilibration to the thermodynamically favored anomer. | Shorter reaction times may favor the kinetic product. | The kinetic and thermodynamic products can be different anomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing inosine, and how can I adapt it to favor the alpha-anomer?
A1: The Silyl-Hilbert-Johnson or Vorbrüggen reaction is the most prevalent method for nucleoside synthesis. It involves the reaction of a silylated heterocyclic base (hypoxanthine) with a protected sugar derivative in the presence of a Lewis acid.[4] To favor the α-anomer, you can try the following:
-
Use a non-participating protecting group at the C2' position of the ribose.
-
Increase the reaction temperature to favor the thermodynamically more stable anomer, which may be the α-anomer.
-
Screen different Lewis acids (e.g., TMSOTf, SnCl₄) and solvents to find the optimal conditions for α-selectivity.
Q2: How can I confirm the anomeric configuration of my synthesized inosine?
A2: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The anomeric proton (H1') of the α-anomer typically appears at a different chemical shift and has a different coupling constant (J-value) compared to the β-anomer.
-
¹³C NMR: The chemical shift of the anomeric carbon (C1') is also diagnostic of the anomeric configuration.
-
NOESY: A 2D NOESY experiment can show through-space correlations between the protons on the sugar and the base, which can definitively establish the stereochemistry.
Q3: My reaction produces a mixture of α and β-inosine. What is the best way to separate them?
A3: Separation of anomers can be challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is often effective. Method development, such as adjusting the solvent gradient and column length, may be necessary to achieve baseline separation.[1]
-
Fractional Crystallization: This can be an effective method for large-scale separations if a suitable solvent system can be found that selectively crystallizes one anomer.
Q4: Can the β-anomer of inosine anomerize to the α-anomer after it has been formed?
A4: Yes, anomerization is possible, especially in the presence of a Lewis acid. This process involves the reversible opening and closing of the ribose ring or the cleavage and reformation of the glycosidic bond, which can lead to the formation of an equilibrium mixture of both anomers.
Q5: What is the role of silylating the hypoxanthine base before the glycosylation reaction?
A5: Silylating the hypoxanthine base with an agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) serves two main purposes:
-
Increases solubility: The silylated base is more soluble in the aprotic organic solvents typically used for glycosylation reactions.
-
Increases nucleophilicity: The silylated purine is more nucleophilic than the parent hypoxanthine, which facilitates the attack on the electrophilic anomeric carbon of the sugar.
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen Glycosylation of Hypoxanthine
This protocol provides a general framework for the synthesis of inosine. Optimization of temperature, Lewis acid, and reaction time is necessary to maximize the yield of the desired α-anomer.
-
Silylation of Hypoxanthine:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hypoxanthine.
-
Add anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated hypoxanthine.
-
Cool the reaction mixture to the desired temperature for the glycosylation step.
-
-
Glycosylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent.
-
Add the solution of the protected ribose to the solution of silylated hypoxanthine.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C, room temperature, or reflux).
-
Slowly add the Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Workup and Deprotection:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected nucleoside by column chromatography on silica gel.
-
Deprotect the protecting groups (e.g., using a solution of ammonia in methanol for benzoyl groups) to obtain the final inosine product.
-
Purify the final product by recrystallization or chromatography.
-
Protocol 2: Analysis of Anomeric Ratio by ¹H NMR
-
Dissolve a small, purified sample of the synthesized inosine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the anomeric proton (H1') for both the α and β anomers. These are typically well-separated from other signals.
-
Integrate the signals for the anomeric protons of both anomers.
-
The ratio of the integrals corresponds to the anomeric ratio of the product.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified pathway for Lewis acid-catalyzed anomerization.
References
Technical Support Center: α-Inosine Solubility and Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of alpha-inosine (α-inosine) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of α-inosine?
A1: this compound is sparingly soluble in water and ethanol.[1] Its solubility is significantly higher in dimethyl sulfoxide (DMSO).[1] It is generally supplied as a solid.[2]
Q2: What are the optimal storage conditions for α-inosine solutions?
A2: Aqueous solutions of α-inosine are not recommended for storage for more than one day.[2] For long-term stability, it is best to prepare stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[3] Stock solutions in DMSO should be used within 6 months when stored at -80°C and within 1 month when stored at -20°C.[3]
Q3: What factors can affect the stability of α-inosine in solution?
A3: The stability of inosine and its derivatives in solution can be influenced by pH and temperature. Both acidic and alkaline conditions can accelerate the hydrolysis of related compounds like inosine 5'-monophosphate.[4] Higher temperatures also increase the rate of degradation.[4] The presence of certain enzymes, such as phosphatases and nucleotidases, can also lead to degradation.[4]
Q4: Can I heat the solution to dissolve α-inosine?
A4: Gentle warming can aid in the dissolution of α-inosine, particularly in DMSO.[5] However, it is crucial to avoid excessive heat as it may lead to the degradation of the compound.
Troubleshooting Guide: α-Inosine Solubility Issues
This guide provides solutions to common problems encountered during the preparation and use of α-inosine solutions.
| Issue | Possible Cause | Recommended Solution |
| α-Inosine powder is not dissolving in water. | Low aqueous solubility of α-inosine. | - Increase the volume of water to create a more dilute solution.- Gently warm the solution while stirring. Note that aqueous solutions are not stable for long-term storage.[2]- For higher concentrations, use DMSO as the solvent. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS). | The final concentration of α-inosine exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Reduce the final concentration of α-inosine in the aqueous buffer.- Increase the percentage of DMSO in the final solution, ensuring it is compatible with your experimental system.- Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing and prevent localized high concentrations. |
| The α-inosine solution appears cloudy or forms a precipitate upon storage. | Precipitation due to low temperature storage of a concentrated solution.[4] Degradation of the compound. | - Gently warm the solution to 37°C and agitate to redissolve the precipitate.[4]- Prepare a less concentrated stock solution for low-temperature storage.[4]- Ensure the pH of the solution is within a stable range (a slightly alkaline buffer, pH 7.0-8.5, is recommended for related compounds).[4] |
| Inconsistent experimental results using α-inosine solutions. | Degradation of α-inosine in the solution due to improper storage, pH, or temperature. | - Prepare fresh solutions before each experiment.- Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[3]- Control the pH and temperature of your experimental setup. |
Quantitative Data Summary
The following table summarizes the solubility of α-inosine in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| Water | ~10 mg/mL[2] | ~37.28 mM | Aqueous solutions are not recommended for storage for more than one day.[2] |
| Water | 15.8 mg/mL (at 20 °C)[6] | ~58.90 mM | - |
| Water | 16 g/L[7] | ~59.65 mM | - |
| DMSO | 53 mg/mL[1] | 197.59 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | ≥13.4 mg/mL | ≥49.95 mM | Gentle warming may be required.[5] |
| Ethanol | Insoluble[1] | - | - |
| Methanol | Soluble[8] | - | Specific solubility data not readily available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM α-Inosine Stock Solution in DMSO
Materials:
-
α-Inosine powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of α-inosine required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of α-inosine ≈ 268.23 g/mol ).
-
Carefully weigh the calculated amount of α-inosine powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube until the α-inosine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of α-Inosine Working Solution in Cell Culture Medium
Materials:
-
10 mM α-Inosine stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM α-inosine stock solution at room temperature.
-
Determine the final concentration of α-inosine required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the total volume of cell culture medium.
-
In a sterile tube, add the required volume of cell culture medium.
-
While gently vortexing the cell culture medium, add the calculated volume of the α-inosine stock solution dropwise. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is at a level that is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution for your cell-based assay immediately.
Visualizations
Caption: α-Inosine activates the Adenosine A2A Receptor signaling pathway.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Techniques for Alpha-Anomer Identification
Welcome to the Technical Support Center for the refinement of analytical techniques in alpha-anomer identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
Q: Why am I seeing peak broadening or splitting for my sugar analysis?
A: This is a common issue when analyzing reducing sugars and is often caused by the presence of both α- and β-anomers in solution, which can interconvert (a process called mutarotation) during the chromatographic run.[1] This results in broadened peaks or even two separate peaks for a single sugar.
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the column temperature, typically to 70-80 °C, can accelerate the interconversion of anomers, causing them to elute as a single, sharp peak.[1]
-
Adjust Mobile Phase pH: Operating under strongly alkaline conditions can also speed up mutarotation and prevent the separation of anomers. Polymer-based columns, such as those with amino (NH2) stationary phases, are well-suited for use in alkaline mobile phases.[1]
-
Modify Mobile Phase Composition: For challenging separations, a systematic evaluation of the mobile phase composition is recommended. For instance, in Hydrophilic Interaction Liquid Chromatography (HILIC), the concentration of acetonitrile in the mobile phase can significantly impact the separation of isomers.
Q: My anomers are co-eluting. How can I improve their separation?
A: Achieving baseline separation of anomers can be challenging due to their structural similarity.
Troubleshooting Steps:
-
Optimize Stationary Phase: Not all columns are created equal for anomer separations. Chiral columns, such as Chiralpak AD-H, have been shown to be effective in separating anomers of various monosaccharides.[2][3]
-
Adjust Mobile Phase and Flow Rate: A systematic approach to method development is crucial. Experiment with different mobile phase compositions and flow rates. For example, a mobile phase of hexane-ethanol-TFA ((7:3):0.1, v/v) at a flow rate of 0.5 mL/min has been successfully used with a Chiralpak AD-H column.[2]
-
Gradient Elution: Employing a gradient elution program can sometimes improve the resolution of closely eluting peaks.
FAQs
Q: What type of detector is best for carbohydrate analysis by HPLC?
A: Refractive Index (RI) detectors are commonly used for carbohydrate analysis as they are universal detectors for non-chromophoric compounds.[2] Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are also excellent options, offering better sensitivity than RI for many applications.
Q: Can I use mass spectrometry (MS) with my HPLC for anomer analysis?
A: Yes, HPLC-MS is a powerful technique for isomer analysis. While MS alone cannot typically distinguish between anomers, coupling it with an effective HPLC separation allows for their individual detection and characterization.[4][5]
Quantitative Data
| Parameter | Alpha-Anomer | Beta-Anomer | Notes |
| D-Glucose Anomer Ratio at Equilibrium (in D2O) | ~35-36% | ~64-65% | Determined by ¹H-NMR.[6][7] |
| D-Xylose Anomer Ratio at Equilibrium (in CD3CN/D2O) | ~40% | ~60% | Determined by ¹H-NMR.[6] |
Experimental Protocol: HPLC Separation of Anomers
This protocol provides a general framework for the separation of monosaccharide anomers using a chiral stationary phase.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and refractive index detector (RID).
-
Chiralpak AD-H column (or equivalent).
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) ((7:3):0.1, v/v).
-
Monosaccharide standards (e.g., glucose, xylose, mannose).
-
Sample dissolved in the mobile phase.
Methodology:
-
System Preparation:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min.
-
Set the column oven temperature (e.g., 25 °C). A temperature study (e.g., 15-40 °C) can be performed to optimize separation.[2]
-
-
Sample Injection:
-
Inject an appropriate volume of the dissolved sample onto the column.
-
-
Data Acquisition:
-
Monitor the elution profile using the RI detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the alpha and beta anomers based on their retention times. The elution order may vary depending on the specific monosaccharide and conditions.
-
Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for common HPLC issues in anomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
Q: I am having trouble assigning the anomeric proton signals in my ¹H NMR spectrum.
A: Anomeric proton signals typically appear in a distinct region of the spectrum, but can sometimes overlap with other signals, especially in complex mixtures.
Troubleshooting Steps:
-
Identify the Anomeric Region: Anomeric protons usually resonate in the range of 4.5-5.5 ppm.[8][9]
-
Look for Characteristic Coupling Constants: The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is highly diagnostic of the anomeric configuration.
-
Utilize 2D NMR Techniques: If 1D NMR is insufficient, 2D experiments like COSY (Correlation Spectroscopy) can be used to "walk" through the spin system and unambiguously identify the H-1 and H-2 protons. HSQC (Heteronuclear Single Quantum Coherence) can then correlate the anomeric proton to the anomeric carbon.
Q: The signals for my anomers are overlapping, making quantification difficult.
A: Signal overlap is a common challenge in NMR.
Troubleshooting Steps:
-
Higher Field Strength: Using a higher field NMR spectrometer will increase spectral dispersion and may resolve the overlapping signals.
-
Selective 1D TOCSY: A 1D selective TOCSY (Total Correlation Spectroscopy) experiment can be used to obtain the spectrum of each anomer individually, provided there is at least one well-resolved signal for each.[11]
-
FESTA (Frequency-Edited Selective TOCSY): This is an advanced technique that can separate the subspectra of all anomers with high spectral purity, even with significant overlap in the ¹H spectrum.[11]
FAQs
Q: What is the typical chemical shift range for anomeric carbons in ¹³C NMR?
A: Anomeric carbons generally resonate in the 85-115 ppm range.[8][9]
Q: Can I use ¹³C NMR to distinguish between anomers?
A: Yes, the chemical shift of the anomeric carbon (C-1) is also sensitive to the anomeric configuration. Additionally, the one-bond carbon-proton coupling constant (¹J(C1,H1)) can be measured, which is typically larger for the α-anomer.
Quantitative Data
| Monosaccharide | Anomer | ¹H Chemical Shift (δ) of H-1 (ppm) | ³J(H1,H2) Coupling Constant (Hz) |
| D-Glucose | α | ~5.1-5.2 | ~2.7-3.7 |
| β | ~4.5-4.6 | ~7.2-9.8 | |
| D-Mannose | α | ~1.6 | |
| β | ~0.8 |
Note: Chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.[7][10][12][13]
Experimental Protocol: ¹H NMR for Anomer Identification
Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O).
-
Carbohydrate sample.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of D₂O.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals in the anomeric region (4.5-5.5 ppm).
-
Integrate the anomeric signals to determine the relative ratio of the α and β anomers.
-
Measure the ³J(H1,H2) coupling constants for each anomer to assign the configuration.
-
Logical Diagram for NMR-based Anomer Assignment
Caption: Decision-making process for assigning anomeric configuration using ¹H NMR.
Mass Spectrometry (MS)
Troubleshooting Guide
Q: My mass spectrum looks identical for both anomers. How can I differentiate them?
A: Standard mass spectrometry is generally "blind" to stereoisomers like anomers.[14] Differentiation requires specific MS techniques.
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can be diagnostic. The formation of specific adducts (e.g., with chloride ions) followed by collision-induced dissociation (CID) can generate unique fragment ions for each anomer.[15] For example, under certain conditions, chloride adducts of leucrose produce a diagnostic ion at m/z 233 that is not observed for other sucrose isomers.[15]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, in addition to their mass-to-charge ratio. Anomers often have slightly different conformations, which can be resolved by ion mobility.
-
Derivatization: Chemical derivatization can amplify the subtle structural differences between anomers, leading to distinct fragmentation patterns or ion mobility drift times.
Q: I am not seeing any diagnostic fragment ions in my MS/MS spectra.
A: The generation of diagnostic fragments is highly dependent on the experimental conditions.
Troubleshooting Steps:
-
Optimize Collision Energy: The collision energy used in CID is a critical parameter. A systematic variation of the collision energy may be necessary to find the optimal conditions for generating diagnostic fragments.
-
Choice of Adduct Ion: The type of adduct ion can significantly influence the fragmentation pathway. Experiment with different adduct-forming reagents (e.g., halides, metal ions).
-
Instrumentation: Different types of mass spectrometers (e.g., ion trap, triple quadrupole, TOF) can yield different fragmentation patterns.
FAQs
Q: Can I quantify the ratio of anomers using mass spectrometry?
A: While challenging, relative quantification is possible, particularly with techniques like ion mobility-mass spectrometry where the anomers are separated prior to detection. Careful calibration and validation are essential.
Experimental Protocol: Anomer Differentiation by MS/MS
This protocol outlines a general approach for differentiating anomers using tandem mass spectrometry with chloride adduct formation.
Materials:
-
Mass spectrometer with MS/MS capability (e.g., triple quadrupole or ion trap).
-
Electrospray ionization (ESI) source.
-
Carbohydrate sample.
-
Solvent (e.g., methanol/water).
-
Chloride source (e.g., a low concentration of ammonium chloride in the solvent).
Methodology:
-
Sample Preparation:
-
Dissolve the carbohydrate sample in the solvent containing the chloride source.
-
-
MS Analysis (MS1):
-
Infuse the sample into the ESI source.
-
Acquire a full scan mass spectrum to identify the [M+Cl]⁻ adduct ion.
-
-
MS/MS Analysis:
-
Select the [M+Cl]⁻ ion as the precursor ion.
-
Perform CID by applying a range of collision energies.
-
Acquire the product ion spectra.
-
-
Data Analysis:
-
Examine the product ion spectra for each anomer.
-
Identify any unique or significantly different fragment ions that can be used for differentiation.
-
Workflow for MS-based Anomer Differentiation
Caption: Strategy for differentiating anomers using mass spectrometry.
Enzymatic Assays
Troubleshooting Guide
Q: My alpha-glucosidase assay is not showing any activity, or the activity is very low.
A: Several factors can lead to low or no enzyme activity.
Troubleshooting Steps:
-
Check Reagent Preparation and Storage: Ensure that all kit components, especially the enzyme and substrate, have been stored correctly (typically at -20°C, protected from light) and were thawed and prepared according to the protocol.[16] Some substrates may precipitate upon freezing and require warming or sonication to redissolve.[16]
-
Verify Buffer Conditions: The assay buffer must be at the correct pH and temperature for optimal enzyme activity. Most commercial kits provide a pre-optimized buffer.[16][17] Ensure the buffer is at room temperature before starting the assay, unless otherwise specified.[18]
-
Sample Preparation: The sample matrix can interfere with the assay. Substances like EDTA, ascorbic acid, SDS, and sodium azide can inhibit enzyme activity.[18] Consider sample cleanup or dilution if interfering substances are suspected.
-
Enzyme Concentration: The enzyme concentration might be too low. If you are testing a sample with unknown activity, try a range of dilutions to ensure the readings fall within the linear range of the assay.[19]
-
Incubation Time: The reaction may not have been incubated for a sufficient amount of time. Follow the recommended incubation time in the protocol.
Q: The background signal in my assay is too high.
A: High background can be caused by several factors.
Troubleshooting Steps:
-
Substrate Instability: The substrate may be hydrolyzing spontaneously. Prepare the substrate solution fresh and protect it from light.
-
Contamination: Ensure that glassware and pipette tips are clean and free of any contaminating enzymes or substances that might react with the substrate.
-
Incorrect Wavelength: Double-check that the plate reader is set to the correct wavelength for measuring the product (e.g., 405 nm or 410 nm for p-nitrophenol-based assays).[16][20]
FAQs
Q: Can I use an alpha-glucosidase assay to specifically identify an alpha-anomer?
A: Yes, alpha-glucosidase is an enzyme that specifically hydrolyzes the alpha-glucosidic linkage.[17] By using a substrate that can be acted upon by this enzyme, you can infer the presence of an alpha-anomer. This is a qualitative or semi-quantitative method. For example, if you have a mixture of anomers and treat it with alpha-glucosidase, a decrease in the concentration of the alpha-anomer and the appearance of a product would confirm its presence.
Q: What is a suitable substrate for an alpha-glucosidase assay?
A: A common chromogenic substrate is p-nitrophenyl-α-D-glucopyranoside (α-NPG).[16][17] Hydrolysis by alpha-glucosidase releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically.
Experimental Protocol: Alpha-Glucosidase Activity Assay
This protocol is based on a typical colorimetric assay kit.
Materials:
-
Alpha-Glucosidase Activity Assay Kit (containing assay buffer, substrate, and standard).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well clear, flat-bottom microplate.
-
Samples containing the putative alpha-anomer.
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the p-nitrophenol standard in the assay buffer according to the kit's instructions.
-
-
Sample Preparation:
-
Prepare dilutions of your sample in the assay buffer.
-
-
Assay Reaction:
-
Add the sample or standard to the wells of the 96-well plate.
-
Prepare a master reaction mix containing the assay buffer and the α-NPG substrate.
-
Add the master reaction mix to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30 minutes).[19]
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve of absorbance versus p-nitrophenol concentration.
-
Determine the amount of p-nitrophenol produced in your samples by interpolating from the standard curve. This is proportional to the alpha-glucosidase activity, and thus the presence of the alpha-anomer.
-
Signaling Pathway for Enzymatic Assay
References
- 1. shodex.com [shodex.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. magritek.com [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
Minimizing side reactions in alpha-inosine derivatization
Technical Support Center: α-Inosine Derivatization
Welcome to the technical support center for alpha-inosine derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the derivatization of α-inosine?
A1: The primary challenge in α-inosine derivatization is achieving regioselectivity. The molecule has multiple reactive sites: the 2', 3', and 5' hydroxyl (-OH) groups on the ribose moiety and the N1-H on the hypoxanthine base. Common side reactions are undesired reactions at these alternative sites. For example, during acylation, multiple acylated species (di- and tri-acylated) can be formed instead of the desired mono-acylated product.[1] Additionally, impurities can arise from related compounds present in the starting material or formed during the reaction, such as xanthine or guanine.[2]
Q2: How can I selectively derivatize the 5'-hydroxyl group?
A2: The 5'-hydroxyl group is the most sterically accessible and reactive of the three hydroxyl groups. To achieve selective derivatization, you can use bulky derivatizing agents or protecting groups that react preferentially at this primary alcohol. For reactions like silylation, using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like pyridine often leads to selective 5'-O-silylation.
Q3: What is the best strategy for protecting the 2'- and 3'-hydroxyl groups?
A3: The 2'- and 3'-hydroxyls are often protected simultaneously due to their proximity. A common strategy is to form a cyclic acetal, such as an isopropylidene ketal (acetonide), by reacting the nucleoside with acetone or 2,2-dimethoxypropane under acidic conditions. This forms a five-membered ring protecting both hydroxyl groups, which is stable to most basic and nucleophilic reagents but can be removed under acidic conditions.
Q4: When is it necessary to protect the hypoxanthine base?
A4: The N1-H of the hypoxanthine base can be acylated or alkylated under certain conditions. If your derivatization reaction is performed under basic conditions or with highly reactive electrophiles, protection of the base may be necessary to prevent side reactions. However, for many reactions targeting the ribose hydroxyls, base protection is not required.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-derivatized Product
If you are observing a low yield of your target compound and a mixture of products, consult the following troubleshooting workflow.
Caption: Troubleshooting logic for low yield in α-inosine derivatization.
Issue 2: Degradation of the Nucleoside During the Reaction
If you observe product degradation or the formation of baseline material on a TLC plate, it could be due to harsh reaction conditions.
-
Potential Cause: The glycosidic bond is sensitive to strong acids, which can cause cleavage of the hypoxanthine base from the ribose sugar.
-
Solution: Avoid strongly acidic conditions, especially at elevated temperatures. If an acid catalyst is required, use a milder one or perform the reaction at a lower temperature. For deprotection steps, choose methods that are orthogonal to the stability of your compound.[3]
Protecting Group Strategies
Choosing the correct protecting group is crucial for minimizing side reactions. The following table summarizes common protecting groups for nucleosides.
| Functional Group | Protecting Group | Abbreviation | Application Conditions | Removal Conditions | Stability |
| 5'-OH (Primary) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Stable to base, mild acid |
| 5'-OH (Primary) | Trityl | Tr | Tr-Cl, Pyridine | 80% Acetic Acid | Unstable to acid |
| 2',3'-cis-Diol | Isopropylidene (Acetonide) | - | Acetone, p-TSA or H₂SO₄ | 80% Acetic Acid or TFA/H₂O[4] | Stable to base |
| N1-H (Base) | Benzoyl | Bz | Benzoyl Chloride, Pyridine | NH₃/MeOH | Stable to acid |
Experimental Protocols
Protocol 1: Selective 5'-O-Silylation of α-Inosine
This protocol describes a common method for selectively protecting the 5'-hydroxyl group.
-
Preparation:
-
Dry α-inosine under high vacuum for at least 4 hours.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve α-inosine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) to the solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product should have a higher Rf value than the starting material.
-
-
Workup:
-
Once the reaction is complete (typically 4-6 hours), quench it by adding a few milliliters of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the 5'-O-TBDMS-inosine.
-
Caption: A generalized experimental workflow for multi-step derivatization.
Understanding Reactivity
The key to minimizing side reactions is understanding the relative reactivity of the different functional groups on the α-inosine molecule.
Caption: Diagram showing the primary reactive sites on the α-inosine molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up α-Inosine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up α-inosine production. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the scale-up of α-inosine fermentation, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Inosine Yield | Suboptimal Microbial Strain: The selected strain may not be a high-producer of inosine. | - Screen different strains known for high inosine production, such as specific mutants of Corynebacterium glutamicum or Bacillus subtilis. - Consider genetically engineered strains with enhanced metabolic pathways for purine biosynthesis.[1] |
| Inadequate Nutrient Composition: The fermentation medium may lack essential nutrients or have an imbalanced composition. | - Optimize the concentrations of carbon sources (e.g., glucose, starch hydrolyzate), nitrogen sources (e.g., ammonium sulfate, yeast extract), and essential minerals (e.g., KH₂PO₄, MgSO₄).[1][2] - Ensure the purity of all medium components to avoid inhibitory substances.[1] | |
| Suboptimal Fermentation Conditions: pH, temperature, aeration, and agitation may not be at optimal levels for inosine production. | - Maintain pH between 5.0 and 9.0.[1][2] - The optimal temperature is generally around 30°C.[1] - Ensure adequate aeration (e.g., 1-2 vvm) and agitation (e.g., 200-400 rpm) to maintain sufficient dissolved oxygen.[1][3] | |
| Microbial Growth Inhibition | Presence of Inhibitory Substances: The medium may contain contaminants or byproducts that inhibit microbial growth. | - Use high-purity components for the fermentation medium. - If using complex nitrogen sources like corn steep liquor, be aware of batch-to-batch variability that might introduce inhibitors.[1] |
| Accumulation of Toxic Metabolites: High concentrations of metabolic byproducts can be toxic to the microbial culture. | - Implement a fed-batch fermentation strategy to control the concentration of the carbon source and prevent the accumulation of inhibitory byproducts.[1] | |
| Inconsistent Fermentation Results | Variability in Inoculum Preparation: Inconsistent seed culture quality can lead to variable fermentation outcomes. | - Standardize the inoculum preparation procedure, including the age and density of the seed culture, to ensure consistent starting conditions.[1] |
| Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, and dissolved oxygen can affect reproducibility. | - Implement real-time monitoring and automated control systems to maintain stable fermentation conditions.[1] | |
| Foaming | High Protein Content in Medium: Media rich in proteins (e.g., from yeast extract or peptone) can cause excessive foaming. | - Add antifoaming agents (e.g., silicone-based) as needed. - Optimize the concentration of proteinaceous components in the medium. |
| Product Degradation | Enzymatic Degradation: Inosine may be degraded by intracellular or extracellular enzymes. | - Consider using mutant strains lacking the enzymes responsible for inosine degradation (e.g., inosine-guanosine kinase). - Optimize the timing of harvest to minimize exposure to degradative enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for industrial α-inosine production?
A1: The most frequently utilized microorganisms for industrial inosine production are specific, often genetically modified, strains of Corynebacterium glutamicum and Bacillus subtilis.[1] These bacteria are favored for their ability to be engineered for high-yield production of inosine.[1]
Q2: What is a typical composition for a fermentation medium to produce inosine?
A2: A typical fermentation medium for inosine production includes a carbon source, a nitrogen source, phosphate, and various minerals. The exact composition can vary depending on the microbial strain used. Below are examples for Bacillus subtilis.[1][2]
Table 1: Example Fermentation Medium for Bacillus subtilis
| Component | Concentration (g/L) |
| Glucose | 100 - 150 |
| Ammonium Chloride | 20 |
| Dry Yeast / Yeast Extract | 10 - 15 |
| Corn Steep Liquor | 3 |
| KH₂PO₄ | 8 |
| MgSO₄·7H₂O | 0.4 |
| Fe ions (ppm) | 2 |
| Mn ions (ppm) | 2 |
| CaCO₃ (sterilized separately) | 20 |
Q3: How does pH affect the fermentation process and final yield?
A3: The pH of the fermentation medium is a critical parameter that influences microbial growth, enzyme activity, and the overall production of inosine. The optimal pH range for inosine production is generally between 5.0 and 9.0.[1][2] Deviations from this range can inhibit cell growth and significantly reduce the final yield.[1] Continuous monitoring and control of pH are crucial throughout the fermentation process.[1]
Q4: What is the optimal temperature for inosine fermentation?
A4: The optimal temperature for inosine production is typically around 30°C.[1] Maintaining a stable temperature is essential for consistent and high yields.[1]
Q5: Why are aeration and agitation important, and how can they be optimized?
A5: Aeration and agitation are vital for providing a sufficient supply of dissolved oxygen for microbial respiration and growth, as well as for ensuring uniform distribution of nutrients and maintaining a stable temperature within the fermenter.[1] Optimization involves finding the right balance; too little aeration can lead to anaerobic conditions and inhibit growth, while excessive agitation can cause shear stress, damaging the microbial cells. The optimal aeration (e.g., 1-2 vvm) and agitation rates (e.g., 200-400 rpm) should be determined experimentally for each specific fermentation setup and microbial strain.[1]
Q6: How is α-inosine recovered and purified from the fermentation broth?
A6: The downstream processing of inosine typically involves several steps to separate it from the fermentation broth and purify it. A general workflow includes:
-
Cell Separation: Removal of microbial cells from the broth, usually by centrifugation or filtration.[4]
-
Initial Purification/Concentration: The clarified broth is then treated to concentrate the inosine. This can be achieved using techniques like ion-exchange chromatography or adsorption on activated carbon.[2]
-
Crystallization: Inosine is then crystallized from the concentrated solution, often by adding a solvent in which inosine is insoluble, such as acetone or ethanol.[2]
-
Drying: The purified inosine crystals are then dried to obtain the final product.
Quantitative Data on Inosine Production
The following table summarizes inosine production yields achieved with different engineered strains of Bacillus subtilis.
Table 2: Inosine Production by Engineered Bacillus subtilis Strains
| Strain | Genetic Modification | Inosine Titer (g/L) | Conversion Ratio (g inosine / g glucose) | Reference |
| B. subtilis W168 (Wild Type) | - | - | - | [5] |
| B. subtilis (deoD mutant) | Inactivation of deoD | 0.15 ± 0.04 | - | [5] |
| B. subtilis (purA mutant) | Inactivation of purA | 6.44 ± 0.39 | - | [5] |
| B. subtilis (deoD purA double mutant) | Inactivation of deoD and purA | 7.6 ± 0.34 | 0.047 | [5] |
| Engineered B. subtilis | Disruption of YwjH and overexpression of Zwf | 22.01 ± 1.18 | - | [6] |
| Engineered B. subtilis | pgi-based metabolic switch | 25.81 ± 1.23 | 0.126 (mol/mol) | [6] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
This protocol outlines the preparation of a seed culture for the main fermentation.
-
Medium Preparation: Prepare a liquid seed medium (e.g., LB medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, pH 7.2).[1] Sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the sterile seed medium with a single colony of the selected microbial strain from a fresh agar plate.[1]
-
Incubation: Incubate the culture in a shaker incubator at 30-37°C with agitation (e.g., 180 rpm) for 18-24 hours, or until it reaches the optimal growth phase (logarithmic phase).[1]
Protocol 2: Batch Fermentation for Inosine Production
This protocol describes a general procedure for batch fermentation in a laboratory-scale fermenter.
-
Fermenter Preparation: Prepare and sterilize the fermentation medium (see Table 1 for an example) in a suitable fermenter.
-
Inoculation: Aseptically inoculate the sterile fermentation medium with the prepared seed culture (typically 2-10% v/v).[1]
-
Fermentation Conditions: Maintain the following conditions throughout the fermentation:
-
Monitoring: Regularly monitor cell growth (e.g., by measuring optical density at 600 nm) and inosine concentration in the broth using HPLC.[1]
-
Harvesting: Once the inosine concentration reaches its peak and starts to decline, or when the primary carbon source is depleted, harvest the fermentation broth for downstream processing.
Protocol 3: HPLC Analysis of Inosine
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying inosine in fermentation broth.[8]
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[8]
-
-
HPLC Conditions:
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Run a standard curve using known concentrations of pure inosine.
-
Calculate the concentration of inosine in the sample by comparing its peak area to the standard curve.[8]
-
Visualizations
Caption: Simplified metabolic pathway for de novo inosine biosynthesis.
Caption: General experimental workflow for α-inosine production.
Caption: Logical workflow for troubleshooting low inosine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US3111459A - Method for preparation of inosine - Google Patents [patents.google.com]
- 3. STUDY ON THE OXYGEN TRANSFER OF FERMENTATION LIQUID OF INOSINE IN LOOP REACTOR-Academax [exhibition.academax.com]
- 4. path.web.ua.pt [path.web.ua.pt]
- 5. De novo engineering and metabolic flux analysis of inosine biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104911120A - Bacillus subtilis fermentation production technology - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Nucleoside Maze: A Comparative Guide to Alpha-Anomeric Oligonucleotides and Other Antisense Modifications
For researchers, scientists, and drug development professionals at the forefront of antisense therapy, the choice of nucleoside modification is a critical determinant of a drug candidate's success. This guide provides a comprehensive comparison of alpha-anomeric oligonucleotides, with a conceptual focus on alpha-inosine, against other widely used modified nucleosides. We delve into the performance characteristics, supported by experimental data, to inform the selection of optimal chemistries for antisense applications.
Introduction to Modified Nucleosides in Antisense Therapy
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate its function, thereby altering protein production. Unmodified oligonucleotides are rapidly degraded by nucleases in the body, necessitating chemical modifications to enhance their stability, binding affinity, and pharmacokinetic properties. These modifications can be broadly categorized into changes to the phosphate backbone, the sugar moiety, and the nucleobase. This guide will focus on the unique properties of alpha-anomeric oligonucleotides and compare them with established modifications such as phosphorothioates (PS), 2'-O-methoxyethyl (2'-MOE), and Locked Nucleic Acids (LNA).
While "this compound" is not a commonly utilized specific modification, the concept of using the alpha-anomeric configuration of a nucleoside is a key area of investigation. In this configuration, the nucleobase is attached to the anomeric carbon of the sugar in the alpha orientation, as opposed to the natural beta orientation. This seemingly subtle change has profound effects on the oligonucleotide's structure and function. Inosine, a naturally occurring purine nucleoside, is of interest due to its ability to form wobble base pairs, which can be a desirable feature in certain targeting strategies.
Performance Comparison of Modified Nucleosides
The ideal antisense oligonucleotide possesses a combination of high binding affinity for its target RNA, strong resistance to nuclease degradation, the ability to elicit the desired downstream mechanism of action (such as RNase H-mediated cleavage of the target RNA), and a favorable safety profile. Below is a comparative summary of key performance parameters for different ASO modifications.
| Modification | Binding Affinity (Tm) vs. RNA | Nuclease Resistance | RNase H Activation | In Vitro/In Vivo Efficacy | Toxicity Profile |
| Alpha-Anomeric Oligonucleotides | High (forms parallel duplexes) | Very High | No | Limited (RNase H-independent mechanisms) | Generally low, but data is limited |
| Phosphorothioate (PS) | Decreased | Moderate | Yes | Widely demonstrated | Dose-dependent, class-related toxicities observed |
| 2'-O-Methoxyethyl (2'-MOE) | Increased | High | No (used in "gapmers") | High (in gapmer configuration) | Generally well-tolerated |
| Locked Nucleic Acid (LNA) | Very High | Very High | No (used in "gapmers") | Very High (in gapmer configuration) | Potential for hepatotoxicity at high doses |
In-Depth Analysis of Key Performance Parameters
Binding Affinity and Nuclease Resistance
Alpha-anomeric oligonucleotides exhibit a unique structural feature: they form parallel-stranded duplexes with their target RNA, in contrast to the antiparallel duplexes formed by natural beta-oligonucleotides. Despite this unconventional binding mode, these duplexes can be highly stable, with high melting temperatures (Tm) indicating strong binding affinity. Furthermore, the alpha-anomeric linkage confers exceptional resistance to degradation by nucleases, a highly desirable property for in vivo applications[1]. Studies have shown that alpha-oligonucleotides are significantly more resistant to various exonucleases and endonucleases compared to their unmodified beta-counterparts[1].
In comparison, phosphorothioate (PS) modifications, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, provide moderate nuclease resistance but slightly decrease binding affinity. Second-generation modifications like 2'-MOE and third-generation modifications like LNA significantly enhance both binding affinity and nuclease resistance. LNA, in particular, offers the highest binding affinity among the commonly used modifications due to its conformationally "locked" sugar ring.
Mechanism of Action: The RNase H Conundrum
A critical differentiator for antisense mechanisms is the ability of an ASO:RNA hybrid to recruit and activate RNase H, an enzyme that cleaves the RNA strand of the duplex. This is a major pathway for achieving target mRNA degradation. While phosphorothioate-modified DNA backbones support RNase H activity, most sugar modifications, including 2'-MOE and LNA, do not. To overcome this, a "gapmer" design is often employed, where a central block of RNase H-competent DNA or PS-DNA is flanked by wings of high-affinity, nuclease-resistant modified nucleosides like 2'-MOE or LNA.
A significant drawback of alpha-anomeric oligonucleotides is their inability to induce RNase H-mediated cleavage of the target RNA. The parallel orientation of the alpha-oligo:RNA duplex is not recognized by the RNase H enzyme. This fundamentally limits their application to RNase H-independent antisense mechanisms, such as steric hindrance of translation or modulation of splicing.
Experimental Protocols
To ensure the rigorous evaluation of novel antisense modifications, standardized experimental protocols are essential. Below are outlines for key assays used to characterize and compare the performance of ASOs.
Synthesis of Modified Oligonucleotides
The synthesis of alpha-anomeric oligonucleotides follows the general principles of solid-phase phosphoramidite chemistry. The key starting material is the corresponding alpha-anomeric nucleoside phosphoramidite.
Diagram of Phosphoramidite Synthesis Cycle
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Thermal Melting (Tm) Analysis
This experiment determines the thermal stability of the ASO:RNA duplex, providing a measure of binding affinity.
Methodology:
-
Anneal the ASO with its complementary RNA target in a buffered solution.
-
Slowly increase the temperature of the solution in a UV spectrophotometer.
-
Monitor the absorbance at 260 nm, which increases as the duplex denatures into single strands.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated.
Nuclease Resistance Assay
This assay evaluates the stability of the ASO in the presence of nucleases.
Methodology:
-
Incubate the ASO in a solution containing serum (e.g., fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase) at 37°C.
-
Take aliquots at various time points.
-
Analyze the integrity of the ASO using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Compare the degradation rate of the modified ASO to an unmodified control.
In Vitro RNase H Cleavage Assay
This assay determines if an ASO can mediate RNase H cleavage of its target RNA.
Workflow for RNase H Cleavage Assay
Caption: Experimental workflow for the in vitro RNase H cleavage assay.
Methodology:
-
Hybridize the ASO with a radiolabeled or fluorescently labeled target RNA.
-
Add purified RNase H enzyme to the reaction mixture and incubate at 37°C.
-
Stop the reaction at different time points.
-
Analyze the reaction products by gel electrophoresis to detect cleavage fragments of the RNA.
Cell-Based Assays for Efficacy and Toxicity
These assays are crucial for evaluating the biological activity and safety of ASOs in a cellular context.
Methodology for Efficacy:
-
Transfect cultured cells with the ASO.
-
After a defined incubation period, harvest the cells.
-
Measure the target mRNA levels using quantitative real-time PCR (qRT-PCR) and/or protein levels using Western blotting or ELISA.
-
A dose-response curve should be generated to determine the IC50 (the concentration at which 50% of the target is inhibited).
Methodology for Toxicity:
-
Treat cells with increasing concentrations of the ASO.
-
Assess cell viability using assays such as the MTT or LDH assay.
-
Observe cell morphology for any signs of cytotoxicity.
Conclusion and Future Perspectives
The choice of chemical modification is a multifaceted decision in the development of antisense therapeutics. Alpha-anomeric oligonucleotides offer the significant advantage of exceptional nuclease stability. However, their inability to activate RNase H is a major limitation for many antisense applications that rely on target degradation. This positions them as a niche chemistry for RNase H-independent mechanisms, such as splicing modulation or steric blocking of translation.
In contrast, modifications like 2'-MOE and LNA, when used in a gapmer design, provide a powerful combination of high binding affinity, nuclease resistance, and potent RNase H-mediated target knockdown. While LNA offers superior affinity, it has been associated with a higher risk of hepatotoxicity in some cases. 2'-MOE represents a well-balanced and clinically validated modification with a favorable safety profile.
Future research in the field of antisense technology will likely focus on the development of novel modifications and delivery strategies that further enhance efficacy and safety. While alpha-anomeric oligonucleotides may not be a mainstream choice for RNase H-dependent antisense drugs, their unique properties may yet be harnessed for specific therapeutic applications that do not require target degradation. Continued head-to-head comparisons of emerging and established modifications using standardized experimental protocols will be crucial for advancing the next generation of antisense therapeutics.
References
A Comparative Analysis of Alpha- and Beta-Anomeric Oligonucleotide Duplexes: Unveiling the Impact of Anomeric Configuration on Stability, Nuclease Resistance, and Hybridization Properties
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nucleic acid analogues is paramount for the rational design of novel therapeutics and diagnostics. This guide provides an objective comparison of alpha- and beta-anomeric oligonucleotide duplexes, supported by experimental data, to elucidate their distinct characteristics and potential applications.
Oligonucleotides, short nucleic acid polymers, are fundamental tools in molecular biology and are at the forefront of therapeutic innovation. The naturally occurring phosphodiester linkage in DNA and RNA connects the 3'-hydroxyl group of one nucleotide to the 5'-hydroxyl group of the next, with the nucleobase attached to the 1'-carbon of the deoxyribose or ribose sugar in the beta (β) configuration. However, synthetic chemistry allows for the creation of oligonucleotides with the nucleobase in the alpha (α) configuration, a stereochemical alteration that profoundly impacts the resulting duplex's properties. This guide delves into a comparative analysis of these two anomers, focusing on their hybridization thermodynamics, resistance to enzymatic degradation, and structural conformations.
Performance Comparison: Alpha- vs. Beta-Anomeric Duplexes
The distinct stereochemistry of the anomeric carbon in α-oligonucleotides leads to significant differences in their hybridization behavior and biological stability when compared to their natural β-counterparts.
Thermal Stability of Duplexes
The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a critical parameter for its application. Studies have shown that the hybridization of α-oligonucleotides with complementary β-DNA or β-RNA strands can result in duplexes with altered stability compared to the natural β-β duplexes.
Notably, an α-anomeric d(G2T12G2) oligonucleotide forms a significantly more stable duplex with its complementary RNA target (rA12) than the corresponding β-anomeric oligonucleotide.[1][2] Conversely, the stability of an α-DNA/β-DNA duplex can be either higher or lower than its β-DNA/β-DNA counterpart, depending on the sequence. For instance, the duplex formed between α-d(CCTTCC) and β-d(GGAAGG) exhibits a higher melting temperature than the natural β-d(CCTTCC)/β-d(GGAAGG) duplex.[3]
| Duplex Composition | Sequence | Melting Temperature (Tm) |
| α-DNA / β-RNA | α-d(G2T12G2) / rA12 | 53 °C[1][2] |
| β-DNA / β-RNA | β-d(G2T12G2) / rA12 | 27 °C[1][2] |
| α-DNA / β-DNA | α-d(CCTTCC) / β-d(GGAAGG) | 28 °C[3] |
| β-DNA / β-DNA | β-d(CCTTCC) / β-d(GGAAGG) | 20.1 °C[3] |
Table 1: Comparison of Melting Temperatures (Tm) for Alpha- and Beta-Anomeric Oligonucleotide Duplexes.
Nuclease Resistance
A major hurdle for the in vivo application of natural oligonucleotides is their rapid degradation by nucleases. Alpha-anomeric oligonucleotides have demonstrated remarkable resistance to nuclease-mediated degradation. Experimental evidence shows that while a natural β-hexamer is completely degraded by enzymes like nuclease S1 and calf spleen phosphodiesterase, the corresponding α-oligonucleotide remains almost entirely intact under the same conditions.[4] This enhanced stability is a key advantage for the development of α-oligonucleotide-based therapeutics.
RNase H Activity
RNase H is an enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid, a mechanism often exploited in antisense therapy. A crucial difference between α- and β-oligonucleotides lies in their interaction with this enzyme. While β-DNA/RNA hybrids are substrates for RNase H, α-DNA/RNA duplexes are not.[1][2] This means that α-oligonucleotides cannot mediate the degradation of target RNA through the RNase H pathway, a critical consideration in the design of antisense agents.
Structural Insights from Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of nucleic acids. The CD spectrum of canonical B-form DNA (β-anomer) is characterized by a positive band around 275 nm and a negative band around 245 nm. The conformation of α-anomeric duplexes can be analyzed by CD to reveal structural differences compared to β-duplexes. While detailed comparative CD spectral data for identical sequences of fully α- and β-duplexes is not extensively published, studies on duplexes containing α-anomeric nucleotides suggest that they can adopt conformations that differ from the standard B-form DNA.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of alpha- and beta-anomeric oligonucleotides.
Solid-Phase Synthesis of Alpha-Anomeric Oligonucleotides
Alpha-anomeric oligonucleotides can be efficiently synthesized using an automated DNA synthesizer employing the phosphoramidite method.[5][6]
-
Preparation of α-Nucleoside Phosphoramidites: The synthesis starts with the preparation of the four base-protected α-deoxyribonucleoside phosphoramidites.
-
Solid Support: An α-nucleoside is attached to a solid support (e.g., controlled pore glass).
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next α-nucleoside phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final product is purified by High-Performance Liquid Chromatography (HPLC).
Thermal Denaturation Studies (Melting Temperature Determination)
-
Sample Preparation: Anneal equimolar amounts of the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature (e.g., 0.5 °C/min).
-
Tm Calculation: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the midpoint of the sigmoidal melting curve.
Nuclease Degradation Assay (Gel Electrophoresis)
-
Oligonucleotide Labeling: Label the 5'-end of the α- and β-oligonucleotides with ³²P using T4 polynucleotide kinase.
-
Incubation with Nuclease: Incubate the labeled oligonucleotides in a buffer containing the nuclease of interest (e.g., S1 nuclease or snake venom phosphodiesterase) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).
-
Polyacrylamide Gel Electrophoresis (PAGE): Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the bands by autoradiography. The disappearance of the full-length oligonucleotide band over time indicates degradation.
RNase H Cleavage Assay
-
Duplex Formation: Form the DNA/RNA hybrid by annealing the α- or β-oligodeoxyribonucleotide with the complementary ³²P-labeled RNA strand.
-
Incubation with RNase H: Incubate the hybrid duplex with RNase H in an appropriate reaction buffer at 37°C.
-
Analysis of Cleavage Products: Analyze the reaction products by denaturing PAGE and autoradiography. Cleavage of the RNA strand will result in the appearance of smaller radioactive fragments.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the comparative analysis of alpha- and beta-anomeric oligonucleotide duplexes.
References
- 1. Alpha-DNA VIII: thermodynamic parameters of complexes formed between the oligo-alpha-deoxynucleotides: alpha-d(GGAAGG) and alpha-d(CCTTCC) and their complementary oligo-beta-deoxynucleotides: beta-d(CCTTCC) and beta-d(GGAAGG) are different - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. alpha-DNA. VII. Solid phase synthesis of alpha-anomeric oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-DNA. VI: Comparative study of alpha- and beta-anomeric oligodeoxyribonucleotides in hybridization to mRNA and in cell free translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-DNA. VI: Comparative study of alpha- and beta-anomeric oligodeoxyribonucleotides in hybridization to mRNA and in cell free translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Alpha-Inosine: A Guide to Anomeric Configuration Confirmation by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional structure of nucleoside analogues is a critical step in drug design and discovery. The configuration of the anomeric center (C1') in the ribose sugar is a key determinant of a nucleoside's biological activity. This guide provides a detailed comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy is employed to unequivocally confirm the alpha-anomeric configuration of inosine, contrasting it with its beta counterpart.
This guide will delve into the key NMR parameters—¹H and ¹³C chemical shifts, ³J(H1'-H2') coupling constants, and Nuclear Overhauser Effect (NOE) correlations—that serve as diagnostic markers for anomeric configuration. Detailed experimental protocols and data presentation will equip researchers with the necessary information to apply these techniques in their own work.
Comparative NMR Data: α-Inosine vs. β-Inosine
The determination of the anomeric configuration of inosine hinges on the distinct NMR spectral signatures of the α and β anomers. The following table summarizes the key ¹H and ¹³C NMR parameters that differentiate the two isomers. The data for β-inosine is experimentally derived, while the data for α-inosine is based on established trends for nucleoside anomers.
| NMR Parameter | α-Inosine (Expected) | β-Inosine (Experimental) | Key Differentiating Feature |
| ¹H Chemical Shift (δ) of H-1' | Downfield (higher ppm) | ~6.07 ppm[1] | The anomeric proton of the α-anomer is typically deshielded compared to the β-anomer. |
| ¹H Chemical Shift (δ) of H-2 | ~8.21 ppm[1] | ~8.21 ppm[1] | Less diagnostic for anomeric configuration. |
| ¹H Chemical Shift (δ) of H-8 | ~8.33 ppm[1] | ~8.33 ppm[1] | Less diagnostic for anomeric configuration. |
| ¹³C Chemical Shift (δ) of C-1' | Downfield (higher ppm) | ~88.68 ppm[1] | The anomeric carbon of the α-anomer is typically deshielded compared to the β-anomer. |
| ³J(H1'-H2') Coupling Constant | Smaller (typically < 4 Hz) | ~5 Hz[1] | Reflects the cis relationship between H-1' and H-2' in the α-anomer, resulting in a smaller coupling constant according to the Karplus equation. The trans relationship in the β-anomer leads to a larger coupling constant. |
| NOE between H-1' and H-8 | Strong | Weak or Absent | This is a definitive marker. The syn conformation favored by the α-anomer brings H-1' and H-8 into close spatial proximity, resulting in a strong NOE. The anti conformation of the β-anomer keeps these protons far apart. |
Differentiating Anomers with Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of nuclei. In the context of nucleosides, the NOE between the anomeric proton (H-1') and the protons of the purine base (specifically H-8 in inosine) is a conclusive indicator of the anomeric configuration.
In α-inosine, the hypoxanthine base is oriented in a syn conformation relative to the ribose ring. This places the H-1' proton of the sugar in close proximity to the H-8 proton of the base. Consequently, a strong NOE correlation is observed between these two protons in a 2D NOESY spectrum.
Conversely, in the naturally occurring β-inosine, the base adopts an anti conformation. This orientation positions the H-1' and H-8 protons far from each other, resulting in a very weak or absent NOE correlation.
Experimental Protocols
Accurate determination of the anomeric configuration of inosine requires careful sample preparation and the use of appropriate NMR experiments.
Sample Preparation
-
Sample Purity: Ensure the inosine analogue is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: The concentration should be optimized to ensure good signal-to-noise ratio without causing line broadening due to aggregation. A concentration range of 10-20 mM is generally suitable.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.
NMR Experiments
The following NMR experiments are crucial for the determination of the anomeric configuration:
-
¹H NMR: A standard one-dimensional ¹H NMR spectrum is the first step. This provides information on the chemical shifts and coupling constants of the protons, including the key anomeric proton (H-1').
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum, often acquired with proton decoupling, will provide the chemical shift of the anomeric carbon (C-1').
-
COSY (Correlation Spectroscopy): A 2D COSY experiment is used to identify scalar-coupled protons. The cross-peak between H-1' and H-2' is essential for accurately measuring the ³J(H1'-H2') coupling constant.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is the definitive method for confirming the anomeric configuration. The presence or absence of a cross-peak between H-1' and H-8 provides unambiguous evidence for the syn (α) or anti (β) conformation, respectively. A mixing time of 300-800 ms is typically used for small molecules like inosine.
The logical workflow for these experiments is illustrated in the diagram below.
References
Assessing the Enzymatic Recognition of Alpha-Inosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic recognition of alpha-inosine, contrasted with its naturally occurring anomer, beta-inosine. Due to the limited specific experimental data on this compound, this document summarizes the well-established enzymatic interactions of beta-inosine and extrapolates the expected behavior of this compound based on the known enzymatic resistance of alpha-nucleosides. Furthermore, we propose detailed experimental protocols to facilitate future research in this area.
Introduction
Inosine, a purine nucleoside, plays a crucial role in various biological processes, including as an intermediate in purine metabolism and as a component of transfer RNA (tRNA)[1]. It exists as two anomers, alpha and beta, which differ in the stereochemistry at the anomeric carbon of the ribose sugar. The beta-anomer is the form found in nature. The alpha-anomer is rare and generally synthesized for research or therapeutic purposes[2][3]. Understanding the enzymatic recognition of these anomers is critical for drug development, particularly in the design of nucleoside analogs as antiviral or anticancer agents[4][5].
It is a general observation that alpha-nucleosides are significantly more resistant to enzymatic processing compared to their beta-counterparts[2][6]. This resistance is attributed to the altered stereochemistry which often prevents proper binding to the active sites of enzymes that have evolved to recognize beta-nucleosides.
Key Enzymes in Inosine Metabolism
The primary enzymes involved in the metabolism of beta-inosine are Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA), which produces inosine from adenosine.
-
Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of beta-inosine to hypoxanthine and alpha-D-ribose 1-phosphate[7][8][9]. This is a key step in the purine salvage pathway.
-
Adenosine Deaminase (ADA): ADA converts adenosine to inosine through deamination[10][11]. While its primary substrate is adenosine, its high specificity for the beta-anomer of adenosine suggests a similar stereoselectivity would apply to its product, inosine, in subsequent enzymatic steps.
Comparative Data on Enzymatic Recognition
The following table summarizes the available quantitative data for the enzymatic processing of beta-inosine and the expected recognition of this compound.
| Enzyme | Substrate | Km | kcat | Reference |
| Purine Nucleoside Phosphorylase (Human) | beta-Inosine | 100 µM | 57 s-1 | [9] |
| This compound | Not Reported | Not Reported | ||
| Adenosine Deaminase (Human) | beta-Adenosine (to produce beta-Inosine) | 25-50 µM | ~250 s-1 | |
| alpha-Adenosine | Not Reported | Not Reported |
Note: The lack of reported kinetic data for this compound is indicative of its poor interaction with these enzymes. It is anticipated that the Km for this compound would be significantly higher and the kcat would be substantially lower than for the beta-anomer.
Signaling Pathways and Metabolic Fate
The enzymatic processing of beta-inosine integrates into the broader purine metabolism pathway, which is essential for nucleotide synthesis and energy metabolism[12]. The ultimate fate of inosine-derived hypoxanthine is conversion to uric acid for excretion[13].
Due to its expected enzymatic stability, this compound is not anticipated to significantly participate in these canonical pathways.
Proposed Experimental Protocols for Assessing this compound Recognition
To address the gap in knowledge, the following experimental workflows are proposed.
Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (Km and kcat) of purine nucleoside phosphorylase (PNP) with this compound as a potential substrate.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify human PNP.
-
Synthesize and purify this compound and beta-inosine (as a positive control).
-
-
Assay Principle: The phosphorolysis of inosine can be monitored continuously by coupling the production of hypoxanthine to the reduction of NAD+ by xanthine oxidase and uricase.
-
Reaction Mixture:
-
Phosphate buffer (pH 7.4)
-
Varying concentrations of this compound or beta-inosine
-
Purified PNP
-
Xanthine oxidase
-
Uricase
-
NAD+
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate initial reaction velocities for each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Competitive Inhibition Assay
Objective: To determine if this compound can act as a competitive inhibitor of PNP.
Methodology:
-
Assay Setup:
-
Use the same coupled assay system as in the kinetic analysis.
-
Maintain a constant concentration of beta-inosine (the substrate).
-
Include varying concentrations of this compound (the potential inhibitor).
-
-
Data Analysis:
-
Measure the initial reaction velocities at each inhibitor concentration.
-
Create a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the inhibition constant (Ki).
-
Conclusion
The available evidence strongly suggests that this compound is a poor substrate for the key enzymes involved in purine metabolism, such as purine nucleoside phosphorylase. This is consistent with the general observation of enzymatic resistance in alpha-nucleosides. For drug development professionals, this implies that this compound and its derivatives could have a longer biological half-life but may also lack the desired metabolic activation if that is a required step for therapeutic efficacy. The proposed experimental protocols provide a clear framework for researchers to quantitatively assess the enzymatic recognition of this compound and other alpha-nucleoside analogs, thereby enabling a more informed design of novel therapeutic agents.
References
- 1. Inosine in Biology and Disease [mdpi.com]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pan-Pathway Based Interaction Profiling of FDA-Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral drug - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. wikiwand.com [wikiwand.com]
- 8. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 11. ADA adenosine deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of α-Inosine for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of different methodologies for the synthesis of α-inosine, a purine nucleoside analogue with significant potential in therapeutic and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of synthetic routes with supporting experimental data, detailed protocols, and visualizations of relevant biological pathways.
Introduction to α-Inosine
Inosine, a naturally occurring purine nucleoside, is a key intermediate in purine metabolism. Its α-anomer, α-inosine, is a synthetic analogue where the ribose sugar is linked to the hypoxanthine base with an alpha glycosidic bond, in contrast to the beta configuration found in nature. This structural difference imparts unique biochemical properties to α-nucleosides, including increased enzymatic stability, which makes them attractive candidates for therapeutic development.
Comparative Analysis of α-Inosine Synthesis Methods
The stereoselective synthesis of α-nucleosides presents a significant challenge. The primary methods employed are chemical synthesis, with the Fusion Reaction and Vorbrüggen Glycosylation being prominent examples. While enzymatic synthesis is a powerful tool for β-nucleoside production, its application for direct α-anomer synthesis is less common.
Below is a summary of quantitative data for a key chemical synthesis method applicable to α-purine nucleosides. It is important to note that specific data for α-inosine is limited in publicly available literature; therefore, data for the closely related α-deoxyguanosine is presented as a representative example of the fusion reaction's efficiency for α-purine nucleosides.
| Synthesis Method | Key Reactants | Anomeric Ratio (α:β) | Isolated Yield (α-anomer) | Purity | Key Advantages | Key Disadvantages |
| Fusion Reaction | 2-Fluoro-6-benzyloxypurine, 1,3,5-tri-O-acetyl-2-deoxyribose | Not explicitly stated, but α-anomer isolated | 16% (for α-deoxyguanosine)[1] | Chromatographically pure | Direct coupling | High temperatures, often low yields and lack of stereoselectivity |
Experimental Protocols
Chemical Synthesis: Fusion Reaction for α-Purine Deoxynucleosides
This protocol is adapted from the synthesis of α-deoxyguanosine and is expected to be applicable for α-deoxyinosine synthesis with appropriate modifications.[1]
Materials:
-
2-Fluoro-6-benzyloxypurine
-
1,3,5-tri-O-acetyl-2-deoxyribose
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Methanol
-
Ammonia
-
Palladium catalyst
Procedure:
-
Fusion: A mixture of 2-fluoro-6-benzyloxypurine and 1,3,5-tri-O-acetyl-2-deoxyribose is heated under vacuum in the presence of an acid catalyst.
-
Ammonolysis: The resulting product mixture is treated with methanolic ammonia at elevated temperature to remove the acetyl protecting groups and introduce the amino group at the C6 position of the purine ring (for guanosine synthesis) or to yield the hypoxanthine base (for inosine synthesis) after debenzylation.
-
Deprotection: The benzyl group is removed by catalytic hydrogenation using a palladium catalyst.
-
Purification: The α- and β-anomers are separated by column chromatography to yield the pure α-deoxyguanosine (or α-deoxyinosine).
Visualizing Synthesis and Biological Pathways
To further elucidate the processes involved in α-inosine application, the following diagrams, generated using the Graphviz DOT language, illustrate a general experimental workflow for its synthesis and a key signaling pathway it modulates.
Caption: General workflow for chemical synthesis of α-inosine.
Caption: Inosine-mediated A2A receptor signaling cascade.
Inosine Signaling Pathways
Inosine exerts its biological effects, in part, by interacting with adenosine receptors. The A2A receptor signaling pathway is a key cascade initiated by inosine binding.[2] This interaction activates the Gs alpha subunit (Gαs) of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates downstream targets, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB), which ultimately regulate gene transcription and cellular responses.[2][3]
Conclusion
The synthesis of α-inosine remains a challenging yet critical area of research for the development of novel therapeutics. While methods like the fusion reaction provide a viable, albeit low-yielding, route, further optimization and exploration of alternative strategies such as the Vorbrüggen glycosylation are necessary to improve efficiency and stereoselectivity. The elucidation of inosine's signaling pathways provides a strong rationale for its therapeutic potential, underscoring the importance of robust and scalable synthetic methods to facilitate further investigation. This guide serves as a foundational resource for researchers in this exciting field.
References
A Head-to-Head Comparison of Alpha-Inosine and LNA Modifications in Oligonucleotides
For researchers, scientists, and professionals in drug development, the selection of chemical modifications is a critical step in the design of effective oligonucleotides for therapeutic and diagnostic applications. This guide provides a detailed comparison of two such modifications: alpha-inosine and Locked Nucleic Acid (LNA). While direct head-to-head experimental data is limited, this document synthesizes the available information to highlight the distinct properties and potential applications of each.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that has been extensively studied and is well-characterized for its ability to significantly enhance the performance of oligonucleotides. In contrast, this compound, a specific modification involving the universal base inosine in an alpha-anomeric configuration, is less documented in terms of its standalone performance enhancements. This guide will present a comprehensive overview of LNA's quantitative performance data and a qualitative summary of inosine's known characteristics, alongside detailed experimental protocols for their evaluation.
Quantitative Performance Data: LNA Modification
LNA modifications are known to confer significant improvements in thermal stability, nuclease resistance, and binding affinity. The following tables summarize the quantitative impact of LNA incorporation into oligonucleotides.
Table 1: Enhancement of Thermal Stability (Tm) by LNA Modification
| Number of LNA Modifications | Change in Melting Temperature (ΔTm) per LNA Monomer (°C) | Reference(s) |
| 1 | +2 to +10 | [1] |
| Multiple | Up to +8 per modification | [2][3][4] |
| Specific (vs. 2'-OMePS) | +6.5 to +6.7 (for 16-18mer AOs) | [5][6] |
Note: The exact ΔTm can vary depending on the sequence context, the number and position of LNA modifications, and the nature of the complementary strand (DNA or RNA).
Table 2: Nuclease Resistance Conferred by LNA Modification
| LNA Configuration | Assay Condition | Outcome | Reference(s) |
| 3 LNA bases at 3' and 5' ends | Human Serum | 10-fold increase in half-life compared to unmodified oligos | [7] |
| Full LNA (phosphodiester backbone) | Fresh Mouse Serum | Stable for >2 hours (unmodified DNA degraded within 1 hour) | [8] |
| LNA/DNA chimeras | Human Serum | Greater stability than isosequential phosphorothioates | [8] |
| Penultimate (L-2) position | 3'→5' exonuclease activities | Essentially complete nuclease resistance | [9] |
Table 3: Binding Affinity Enhancement by LNA Modification
| LNA-containing Oligonucleotide | Target | Effect on Binding | Reference(s) |
| LNA-modified oligonucleotides | Complementary RNA/DNA | Unprecedented hybridization affinity | [1] |
| α-L-LNA modified oligonucleotides | Complementary RNA/DNA | High binding affinity, similar to β-D-LNA | [5] |
| LNA gapmers | mRNA | Potent downregulation of target mRNA | [10][11] |
Properties of this compound Modification
Direct quantitative data on the impact of this compound on the physicochemical properties of oligonucleotides is not as readily available as for LNA. However, the properties of inosine and alpha-anomeric oligonucleotides can be considered separately to infer potential characteristics.
Inosine: Inosine is a naturally occurring purine nucleoside that can be incorporated into synthetic oligonucleotides.[12] It is often referred to as a "universal base" due to its ability to form hydrogen bonds with all four standard bases (A, C, G, and T/U).[13] However, the stability of these pairings is not equal, with the general order of stability being I-C > I-A > I-G ≈ I-T.[13]
-
Binding and Stability: The substitution of a G-C base pair with an I-C pair in an RNA duplex results in a less stable structure due to the formation of two hydrogen bonds instead of three.[14] The overall effect of inosine on duplex stability is highly dependent on the sequence context.[15] In some instances, such as the replacement of an A-U pair at the end of a helix with an I-U pair, it can be stabilizing.[15]
Alpha-Anomeric Oligonucleotides: Oligonucleotides synthesized with alpha-anomeric nucleosides (alpha-oligonucleotides) have been shown to exhibit significant resistance to nuclease degradation.[2] Studies have indicated that alpha-oligonucleotides are more resistant to purified 5'-exonucleases, endonucleases, and 3'-exonucleases compared to their natural beta-anomeric counterparts.[2] The degree of stabilization against 3'-exonucleases in serum can be sequence-dependent.[2]
Based on this, it can be inferred that an this compound modification would likely increase nuclease resistance due to its alpha-anomeric configuration, while its effect on binding affinity and thermal stability would be variable and dependent on the complementary base and sequence context.
Mandatory Visualizations
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. New insights into the resistance of alpha-oligonucleotides to nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 4. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified oligonucleotide targets mutant alpha-synuclein forms in Parkinson's disease | Institute of Biomedical Research of Barcelona [iibb.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inosine ribo [rI] Oligo Modifications from Gene Link [genelink.com]
- 12. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 13. ppd.com [ppd.com]
- 14. Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interplay of Structure, Hydration and Thermal Stability in Formacetal Modified Oligonucleotides: RNA May Tolerate Nonionic Modifications Better than DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alpha-Inosine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of alpha-inosine, ensuring compliance with safety regulations and fostering a secure research environment. While "this compound" is not a standard chemical nomenclature, this guide addresses the disposal of inosine, a naturally occurring nucleoside.
Core Safety and Hazard Information
Inosine is generally not classified as a hazardous substance.[1] Safety Data Sheets (SDS) indicate that in its pure form, it is not considered to be hazardous to health or the environment at the concentrations typically handled in a laboratory setting. However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols.
| Parameter | Information |
| Chemical Name | Inosine |
| CAS Number | 58-63-9 |
| Primary Hazards | The product contains no substances which at their given concentration are considered to be hazardous to health.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye protection to prevent skin and eye contact.[1] |
| In case of Spills | Sweep up solid material and place it into a suitable container for disposal.[2] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. Due to its water solubility, it may spread in water systems.[1] |
Procedural Guidance for Disposal
The disposal of inosine should adhere to general principles of chemical waste management. The primary directive is that chemical waste should not be disposed of in regular trash or down the drain without consulting local regulations.[3][4]
Step-by-Step Disposal Protocol:
-
Segregation : Isolate waste inosine from other laboratory waste streams to prevent inadvertent chemical reactions.[4]
-
Containerization :
-
Solid Waste : Place solid inosine waste (e.g., contaminated pipette tips, gloves, and empty vials) into a clearly labeled, sealed, and durable chemical waste container.[4]
-
Liquid Waste : Pour liquid inosine waste (e.g., unused solutions) into a designated, leak-proof, and clearly labeled chemical waste container.[4] Do not mix with other incompatible chemical waste.
-
-
Labeling : The waste container must be clearly labeled with "Chemical Waste," the full chemical name "Inosine," and the CAS number (58-63-9).
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from general lab traffic and drains.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5] These entities are equipped to handle and transport chemical waste in accordance with all applicable regulations.
Experimental Protocols
Specific experimental protocols for the inactivation of inosine prior to disposal are not typically required due to its non-hazardous nature. The primary protocol for safe disposal is the segregation and containment procedure outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of inosine waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Alpha-Inosine
This document provides comprehensive, procedural guidance for the safe handling and disposal of Alpha-Inosine. For the purposes of this guide, "this compound" is defined as the nucleoside Inosine (CAS No. 58-63-9) that is labeled with an alpha-emitting radionuclide. The primary hazard associated with this compound is not chemical toxicity, but the radiological risk from internal exposure to alpha particles.[1][2] Alpha particles pose a significant threat if inhaled, ingested, or absorbed through wounds, making containment the utmost priority.[1][2]
Immediate Safety Protocols: Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment required for handling this compound. Adherence to these guidelines is mandatory to prevent internal radiological contamination.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Control |
| Handling Powdered Solid | Safety goggles with side-shields or face shield[1][3][4] | Double-gloving with nitrile or latex gloves[1] | Disposable full-body coveralls[1] | P3/N100 Respirator (if outside containment)[1] | Glovebox is mandatory [5] |
| Handling Solutions | Safety goggles with side-shields[3][4][6] | Chemical-resistant nitrile gloves[3][4][7] | Laboratory coat, disposable gown | Not required if handled in a fume hood | Certified chemical fume hood |
| Spill Cleanup (Powder) | Face shield and safety goggles[1] | Double-gloving with nitrile gloves | Full-body protective suit (e.g., Tyvek®)[1] | Powered Air-Purifying Respirator (PAPR) or SCBA | Restricted access area |
| Waste Disposal | Safety goggles with side-shields | Heavy-duty nitrile gloves | Laboratory coat or disposable gown | As required by waste type | Designated radioactive waste area |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for safely handling this compound, from laboratory setup to post-experiment cleanup.
Pre-Handling and Preparation
-
Risk Assessment: Before any work begins, perform a thorough risk assessment with the assistance of a certified Radiation Protection Adviser (RPA) or Radiation Safety Officer (RSO).
-
Designated Area: All handling of powdered this compound must occur within a designated and clearly labeled radioactive work area.
-
Engineering Controls:
-
Gather Materials: Ensure all necessary PPE, decontamination solutions, and radioactive waste containers are available and clearly labeled within the designated area before the compound is retrieved from storage.
Donning Personal Protective Equipment (PPE)
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the disposable full-body coveralls, ensuring a snug fit.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye Protection: Wear safety goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the coveralls.
Experimental Workflow for Powdered this compound
-
Transfer: Transfer the sealed container of this compound into the glovebox via a pass-through chamber.
-
Manipulation: Perform all weighing, aliquoting, and dissolution steps exclusively within the glovebox. Use tools and equipment dedicated for radioactive use only.
-
Containment: Once an aqueous stock solution is prepared, ensure it is in a sealed, shatter-proof secondary container before removing it from the glovebox.
-
Monitoring: After handling, use an appropriate radiation survey meter (e.g., an alpha scintillation probe) to monitor the work area within the glovebox for any contamination.
Post-Handling and Decontamination (Doffing PPE)
The removal of PPE must be done carefully to avoid cross-contamination.
-
Monitor Self: Before exiting the designated area, monitor hands and clothing with an alpha probe.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated alpha-contaminated waste container.
-
Remove Coveralls: Remove the coveralls by rolling them down and away from the body. Dispose of them in the appropriate waste container.
-
Remove Eye and Respiratory Protection: Remove the face shield/goggles and respirator.
-
Remove Inner Gloves: Remove the inner gloves and dispose of them.
-
Final Survey: Perform a final, thorough survey of your hands, body, and shoes before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water.[3][7]
Disposal Plan
The disposal of alpha-contaminated waste is strictly regulated. All waste generated from handling this compound must be treated as radioactive.
-
Waste Segregation: Use separate, clearly labeled, and shielded containers for different types of alpha-contaminated waste:
-
Solid Waste: Used PPE, consumables (e.g., pipette tips, tubes), and contaminated paper towels.
-
Liquid Waste: Unused solutions and contaminated solvents.
-
Sharps Waste: Needles, scalpels, or glass items.
-
-
Containment: All waste containers must be sealed and stored in a designated, secure radioactive waste storage area.
-
Disposal Procedure: Contact your institution's Radiation Safety Officer (RSO) to arrange for the collection and disposal of the waste. Do not mix with regular chemical or biohazardous waste. The material will ultimately be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Never dispose of this compound down the drain or in regular trash.[3]
Emergency Procedures
-
Minor Spill (Powder, inside a glovebox/hood):
-
Alert others in the area.
-
Use absorbent pads or damp cloths to gently clean the spill, moving from the outside in. Avoid creating dust.
-
Place all cleaning materials in the solid alpha-contaminated waste container.
-
Monitor the area to ensure complete decontamination.
-
-
Personnel Contamination:
-
Skin: Immediately rinse the affected area with copious amounts of lukewarm water and mild soap for at least 15 minutes.[3][7]
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[3][7]
-
Action: Remove all contaminated clothing and notify the RSO immediately. Seek medical attention.
-
Visual Workflow and Data Summary
This compound Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
Physical and Chemical Properties of Inosine
| Property | Value | Reference |
| Appearance | White crystalline powder | [3][7][8][9] |
| Odor | Odorless | [7][8][9] |
| CAS Number | 58-63-9 | [7][9] |
| Molecular Formula | C10H12N4O5 | [3][9] |
| Molecular Weight | 268.23 g/mol | [3][9] |
| Melting Point | 212 - 226 °C | [7][8][9] |
| Solubility | Soluble in water (~10 mg/mL) | [7][10] |
| Storage Temperature | Recommended at -20°C | [10][11][12] |
References
- 1. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 2. Ionizing Radiation - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. INOSINE For Biochemistry | Lab chemicals exporter, Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemical manufacturer, Laboratory chemical suppliers, Laboratory Chemicals, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. raybiotech.com [raybiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
